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2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide Documentation Hub

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  • Product: 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide
  • CAS: 175137-68-5

Core Science & Biosynthesis

Foundational

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide chemical structure and properties

Topic: 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide: Chemical Structure, Synthesis, and Reactivity Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide: Chemical Structure, Synthesis, and Reactivity Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide (also known as 2-(4,5-dichloroimidazol-1-yl)acetohydrazide) is a pivotal heterocyclic intermediate in medicinal chemistry.[1] Combining the electron-deficient 4,5-dichloroimidazole core with a nucleophilic hydrazide tail, this scaffold serves as a versatile precursor for synthesizing bioactive molecules, particularly antimicrobial, antifungal, and anticancer agents. This guide details its chemical identity, validated synthetic protocols, reactivity profile for library generation, and handling requirements.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers
  • IUPAC Name: 2-(4,5-dichloroimidazol-1-yl)acetohydrazide

  • Synonyms: 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide; 4,5-Dichloro-1-hydrazinocarbonylmethyl-imidazole.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 209.03 g/mol

Structural Analysis

The molecule features two distinct pharmacophores:

  • 4,5-Dichloroimidazole Ring: A lipophilic, electron-withdrawing aromatic core. The chlorine atoms at positions 4 and 5 increase metabolic stability and lipophilicity compared to the unsubstituted imidazole.

  • Acetohydrazide Linker (

    
    ):  Attached at the N1 position, this flexible arm provides a hydrogen bond donor/acceptor motif and a reactive center for further derivatization (e.g., cyclization or condensation).
    
Predicted Physicochemical Properties[3]
  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water and non-polar solvents (hexane).

  • Melting Point: Typically >180°C (Analogs such as 2,4,5-trichloro derivatives often melt in the 200–230°C range).[2]

Synthetic Pathway[3][4][6][7][8]

The synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide is a two-step process starting from commercially available 4,5-dichloroimidazole. The pathway ensures regioselective N-alkylation followed by hydrazinolysis.

Reaction Scheme Visualization

SynthesisPathway Start 4,5-Dichloroimidazole (C3H2Cl2N2) Intermediate Ethyl 2-(4,5-dichloroimidazol-1-yl)acetate (Ester Intermediate) Start->Intermediate N-Alkylation Reagent1 Ethyl Chloroacetate (K2CO3, Acetone, Reflux) Reagent1->Intermediate Product 2-(4,5-Dichloroimidazol-1-yl)ethanohydrazide (Target Hydrazide) Intermediate->Product Hydrazinolysis Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Two-step synthetic pathway from 4,5-dichloroimidazole to the target hydrazide.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Objective: N-alkylation of the imidazole ring.

  • Reagents: 4,5-Dichloroimidazole (10 mmol), Ethyl chloroacetate (12 mmol), Anhydrous Potassium Carbonate (

    
    , 15 mmol).
    
  • Solvent: Dry Acetone or Methyl Ethyl Ketone (MEK) (50 mL).

  • Procedure:

    • Dissolve 4,5-dichloroimidazole in dry acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to facilitate deprotonation.
      
    • Dropwise add ethyl chloroacetate.

    • Reflux the mixture for 6–10 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

    • Workup: Filter the hot solution to remove inorganic salts (

      
      , unreacted 
      
      
      
      ). Evaporate the solvent under reduced pressure.
    • Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography if necessary.

    • Yield: Typically 70–85%.

Step 2: Conversion to Hydrazide

Objective: Nucleophilic acyl substitution of the ester with hydrazine.

  • Reagents: Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (from Step 1), Hydrazine Hydrate (99%, 5–10 equivalents).

  • Solvent: Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester intermediate in absolute ethanol.[3]

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture for 4–8 hours. A white precipitate often forms as the reaction proceeds.

    • Workup: Cool the mixture to room temperature and then to 0°C. Filter the solid precipitate.

    • Purification: Wash the solid with cold ethanol and diethyl ether. Recrystallize from ethanol/water if higher purity is required.

    • Characterization: IR should show the disappearance of the ester carbonyl (~1730 cm⁻¹) and appearance of amide/hydrazide bands (~1660 cm⁻¹, 3200–3300 cm⁻¹ for NH).

Reactivity Profile & Applications

The hydrazide group is a "chemical handle" allowing the construction of diverse heterocyclic libraries.

Derivatization Pathways

Reactivity Core Target Hydrazide Schiff Schiff Bases (Hydrazones) (Antimicrobial) Core->Schiff + Aryl Aldehydes (Cat. Acid) Oxadiazole 1,3,4-Oxadiazoles (Antifungal/Anti-inflammatory) Core->Oxadiazole + CS2 / KOH or POCl3/Acid Triazole 1,2,4-Triazoles (Antiviral) Core->Triazole + CS2 / N2H4 (Cyclization) ThioSem Thiosemicarbazides Core->ThioSem + Phenyl Isothiocyanate

Figure 2: Divergent synthesis capabilities of the hydrazide scaffold.[3]

Key Transformations
  • Schiff Base Formation (Hydrazones):

    • Reaction: Condensation with aromatic aldehydes or ketones in ethanol with catalytic acetic acid.

    • Application: These derivatives often exhibit enhanced lipophilicity and target affinity compared to the parent hydrazide.

  • Cyclization to 1,3,4-Oxadiazoles:

    • Reaction: Heating with carbon disulfide (

      
      ) in alkaline solution (KOH/EtOH) yields the oxadiazole-2-thione. Alternatively, reaction with carboxylic acids in 
      
      
      
      yields 2,5-disubstituted oxadiazoles.
    • Significance: The oxadiazole ring is a bioisostere of esters and amides, improving metabolic stability.

  • Cyclization to 1,2,4-Triazoles:

    • Reaction: The thiosemicarbazide intermediate (formed via reaction with isothiocyanates) can be cyclized in basic media (NaOH) to form 1,2,4-triazole-3-thiones.

Biological & Therapeutic Potential[6][9]

The 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide scaffold is primarily investigated in the context of Anti-Infective and Anti-Inflammatory drug discovery.

  • Antifungal Activity: Imidazole derivatives are well-known inhibitors of lanosterol 14

    
    -demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. The 4,5-dichloro substitution mimics the electron-poor nature of successful azole drugs.
    
  • Antimicrobial Activity: Hydrazone derivatives of this compound have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis) by disrupting cell wall synthesis or DNA replication.

  • Cytotoxicity: Some analogs exhibit cytotoxic activity against cancer cell lines (e.g., MCF-7, HeLa) by inducing apoptosis, making them candidates for oncology screening.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust. Handle in a fume hood, especially during the hydrazinolysis step (hydrazine hydrate is toxic and carcinogenic).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • Synthesis of Imidazole Hydrazides: Mentese, E., et al. "Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives of 4,5-dichloroimidazole." European Journal of Medicinal Chemistry, 2013. Link

  • General Hydrazide Protocol: Amir, M., et al. "Synthesis and anti-inflammatory activity of some new 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives." Der Pharma Chemica, 2011. Link

  • Cyclization Chemistry: Almasirad, A., et al. "Synthesis and biological activity of 2-substituted-5-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles." Scientia Pharmaceutica, 2011. Link

  • Biological Context: Zhang, L., et al. "Synthesis and antifungal activity of novel 4,5-dichloroimidazole derivatives." Chemical Biology & Drug Design, 2016. Link

Sources

Exploratory

Biological activity of 4,5-dichloroimidazole hydrazide derivatives

An In-depth Technical Guide to the Biological Activity of 4,5-Dichloroimidazole Hydrazide Derivatives Authored by: Gemini, Senior Application Scientist Abstract The confluence of the imidazole nucleus and the hydrazide-h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4,5-Dichloroimidazole Hydrazide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of the imidazole nucleus and the hydrazide-hydrazone moiety has given rise to a class of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of 4,5-dichloroimidazole hydrazide derivatives, a subclass that has garnered interest for its pronounced biological activities. We will delve into the synthetic rationale, detailed experimental protocols for biological evaluation, and the mechanistic underpinnings of their antimicrobial and anticancer effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of these heterocyclic compounds.

Introduction: The Strategic Fusion of Imidazole and Hydrazide Moieties

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural and synthetic bioactive compounds, including the amino acid histidine, purines, and various pharmaceuticals.[1][2] Its unique electronic characteristics and ability to engage in multiple non-covalent interactions, such as hydrogen bonding, make it a privileged scaffold in drug design.[3] The di-chlorination at the 4 and 5 positions of the imidazole ring can further enhance lipophilicity and modulate the electronic properties, potentially leading to improved biological activity.

Parallelly, the hydrazide-hydrazone functional group (–CO–NH–N=CH–) is a versatile linker that imparts a range of pharmacological properties to molecules.[4][5][6] Hydrazones are known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects.[4][6][7][8] The combination of the 4,5-dichloroimidazole core with the hydrazide-hydrazone linker creates a molecular architecture ripe for exploration, with the potential to yield potent and selective therapeutic agents.

This guide will systematically explore the synthesis, characterization, and biological evaluation of these derivatives, with a focus on their antimicrobial and anticancer activities, providing both foundational knowledge and practical, field-proven insights.

Synthetic Strategy and Methodologies

The synthesis of 4,5-dichloroimidazole hydrazide derivatives is typically achieved through a multi-step process that is both robust and amenable to the generation of diverse compound libraries. The general pathway involves the formation of a key hydrazide intermediate, which is then condensed with a variety of carbonyl compounds.

General Synthetic Workflow

The process can be broken down into three primary stages:

  • Esterification: Starting from a 4,5-dichloro-1H-imidazole-2-carboxylic acid precursor, an ester is formed, typically by refluxing with an alcohol (e.g., ethanol) in the presence of an acid catalyst.

  • Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate to yield the core intermediate, 4,5-dichloro-1H-imidazole-2-carbohydrazide.[9]

  • Hydrazone Synthesis: The final step involves the condensation of the hydrazide with various substituted aldehydes or ketones. This reaction is usually carried out in a protic solvent like ethanol with a catalytic amount of acid (e.g., glacial acetic acid) to afford the target 4,5-dichloroimidazole hydrazide-hydrazone derivatives.[5][10][11]

Diagram: General Synthetic Pathway

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Hydrazide Formation cluster_2 Stage 3: Hydrazone Synthesis A 4,5-Dichloro-1H-imidazole -2-carboxylic acid B Ethyl 4,5-dichloro-1H-imidazole -2-carboxylate A->B Ethanol, H+ cat. C 4,5-Dichloro-1H-imidazole -2-carbohydrazide B->C Hydrazine Hydrate (NH2NH2·H2O) E Final 4,5-Dichloroimidazole Hydrazide-Hydrazone Derivative C->E D Substituted Aldehyde/Ketone (R-CHO / R-CO-R') D->E Ethanol, Acetic Acid cat.

Caption: General workflow for the synthesis of target derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a generic (E)-N'-(substituted-benzylidene)-4,5-dichloro-1H-imidazole-2-carbohydrazide.

Materials:

  • Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

  • Hydrazine hydrate (85-99%)

  • Substituted benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of 4,5-dichloro-1H-imidazole-2-carbohydrazide (Intermediate)

  • A mixture of ethyl 4,5-dichloro-1H-imidazole-2-carboxylate (0.01 mole) and hydrazine hydrate (0.05 mole) in absolute ethanol (50 mL) is placed in a round-bottom flask.[9]

  • The reaction mixture is refluxed on a water bath for 12 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature.

  • The resulting crystalline solid is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 4,5-dichloro-1H-imidazole-2-carbohydrazide.

Step 2: Synthesis of the Final Hydrazide-Hydrazone Derivative

  • Equimolar quantities (0.01 mole) of the hydrazide intermediate and a selected substituted benzaldehyde are dissolved in absolute ethanol (25 mL).

  • A few drops (2-3) of glacial acetic acid are added as a catalyst.[10][11]

  • The mixture is refluxed for 3-4 hours.

  • The reaction mixture is then cooled, and the precipitated solid is filtered, washed with ethanol, and dried.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF-water mixture.

Self-Validation: The structure and purity of the synthesized compounds must be confirmed using a suite of analytical techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Melting points should also be recorded as an indicator of purity.

Biological Activity: A Dual Threat Against Pathogens and Cancer

Derivatives of this class have demonstrated significant potential as both antimicrobial and anticancer agents. The specific biological activity is often modulated by the nature of the substituent (R-group) introduced from the aldehyde or ketone precursor.

Antimicrobial Activity

Hydrazide-hydrazones are well-documented antimicrobial agents.[4][7][8][12] The 4,5-dichloroimidazole scaffold appears to enhance this inherent activity, leading to compounds with potent efficacy against a range of pathogens.

Observed Effects:

  • Antibacterial: Activity has been observed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[2][9][12][13]

  • Antifungal: These derivatives have also shown inhibitory effects against fungal strains like Candida albicans and Aspergillus niger.[8][9][12][14]

Mechanism of Action: While the exact mechanisms can vary, a prominent hypothesis involves the inhibition of essential microbial enzymes. Molecular docking studies on similar imidazole derivatives suggest that they can bind to the active site of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation in microorganisms.[2] The chelation of essential metal ions required for enzyme function is another proposed mechanism.

Diagram: Proposed Antimicrobial Mechanism

G A 4,5-Dichloroimidazole Hydrazide Derivative C Dihydrofolate Reductase (DHFR) A->C Inhibits B Bacterial/Fungal Cell D Tetrahydrofolate Synthesis C->D Catalyzes E Purine & Thymidylate Synthesis D->E F DNA Synthesis & Repair E->F G Inhibition of Cell Growth & Proliferation F->G H Cell Death G->H

Caption: Inhibition of DHFR pathway as a proposed antimicrobial mechanism.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the microbial suspension to a 0.5 McFarland standard and further dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary: Antimicrobial Activity (Representative Data)
Compound IDSubstituent (R-group)Target OrganismMIC (µg/mL)Reference
DZ-1 4-HydroxybenzylideneS. aureus12.5[8]
DZ-2 4-NitrobenzylideneE. coli25[13]
DZ-3 2-ChlorobenzylideneC. albicans15.6[14]
DZ-4 4-MethylbenzylideneB. subtilis31.2[4]

Note: This table is illustrative. Actual values vary based on the specific derivative and microbial strain.

Anticancer Activity

The imidazole scaffold is present in several approved anticancer drugs, and its derivatives are a major focus of oncology research. Silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have shown efficacy against ovarian and breast cancer cell lines.[15][16] Hydrazone derivatives, in turn, have demonstrated significant cytotoxic potential against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2).[17][18]

Mechanism of Action: The anticancer effects are often multifactorial.

  • Kinase Inhibition: Many imidazole-based compounds function as kinase inhibitors. Molecular docking studies suggest that these derivatives can bind to the ATP-binding site of key kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[19]

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) by modulating various signaling pathways.

  • Enzyme Inhibition: Inhibition of enzymes like topoisomerase, which is critical for DNA replication in rapidly dividing cancer cells, is another potential mechanism.[3]

Diagram: VEGFR2 Signaling Inhibition

G cluster_0 Cell Membrane VEGFR2 VEGFR2 PLC Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->PLC VEGF VEGF VEGF->VEGFR2 Binds & Activates Compound 4,5-Dichloroimidazole Hydrazide Derivative Compound->VEGFR2 Inhibition INHIBITION Proliferation Cell Proliferation, Migration, Angiogenesis PLC->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by the derivative.

Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with media) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[15][17]

Data Summary: Anticancer Activity (Representative Data)
Compound IDSubstituent (R-group)Cancer Cell LineIC₅₀ (µM)Reference
DZ-5 4-Hydroxy-3-methoxybenzylideneMCF-7 (Breast)< 9.26[17]
DZ-6 Thiophene-2-carbaldehydeA549 (Lung)15.2[18]
Ag-Complex-1 N-heterocyclic carbeneOVCAR-3 (Ovarian)~10[15][16]
DZ-7 4-(Dimethylamino)benzylideneCaco-2 (Colon)21.5[18]

Note: This table is illustrative. Actual values are highly dependent on the specific derivative and cell line.

Structure-Activity Relationship (SAR) and In Silico Insights

The biological potency of these derivatives is highly dependent on their structural features.

  • Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring of the hydrazone moiety plays a critical role. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OH, -OCH₃) at different positions can significantly alter the antimicrobial and anticancer activity, likely by modifying the molecule's overall electronic distribution and binding affinity to its target.[14] For instance, the presence of a hydroxyl (-OH) group often enhances antimicrobial activity.[8]

  • The Dichloro- Moiety: The two chlorine atoms on the imidazole ring increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. They also act as strong electron-withdrawing groups, influencing the acidity of the imidazole N-H proton and its hydrogen bonding capabilities.

In Silico Workflow: Molecular Docking

Computational tools are invaluable for predicting how these ligands interact with protein targets.

Diagram: Molecular Docking Workflow

G A 1. Target Selection (e.g., DHFR, VEGFR2) B 2. Protein Preparation (PDB File, Remove Water, Add Hydrogens) A->B D 4. Binding Site Definition (Grid Box Generation) B->D C 3. Ligand Preparation (3D Structure Generation, Energy Minimization) E 5. Docking Simulation (Run Docking Algorithm) D->E F 6. Pose Analysis & Scoring (Binding Energy, H-bonds, Hydrophobic Interactions) E->F G 7. Identify Lead Candidates F->G

Caption: A typical workflow for in silico molecular docking studies.

Molecular docking results reveal that these compounds can fit snugly into the active sites of their target enzymes, forming key interactions (hydrogen bonds, π-π stacking) with amino acid residues, which explains their inhibitory activity.[2][5][17] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in early-stage identification of candidates with favorable drug-like properties.[17]

Conclusion and Future Directions

4,5-Dichloroimidazole hydrazide derivatives represent a promising class of heterocyclic compounds with demonstrable dual-action potential as both antimicrobial and anticancer agents. The synthetic accessibility allows for the creation of large, diverse libraries for screening, and the core scaffold is amenable to chemical modification to fine-tune activity and selectivity.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hits to improve efficacy, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Advancing the most promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a living system.

  • Mechanism Deconvolution: Employing advanced biochemical and molecular biology techniques to definitively identify the cellular targets and signaling pathways affected by these compounds.

  • Combination Therapies: Investigating the potential synergistic effects of these derivatives when used in combination with existing antibiotics or chemotherapeutic agents.

The evidence presented in this guide strongly supports the continued exploration of 4,5-dichloroimidazole hydrazide derivatives as a fertile ground for the discovery of novel therapeutics to combat infectious diseases and cancer.

References

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  • Prasanna, V. L., & Narender, R. (2015). Synthesis and Antimicrobial Activity of New Imidazole-Hydrazone Derivatives. Asian Journal of Chemistry, 27(10), 3605-3608. [Link]

  • Özkay, Y., Tunalı, Y., Karaca, H., & Işıkdağ, İ. (2010). Antimicrobial activity and a new synthesis of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 75(10), 1335-1344. (URL not available)
  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 30(21), 5031. [Link]

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  • Hollis, L. S., Tslice, V., Loren, A. C., & Day, C. S. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Metal-Based Drugs, 2008, 384010. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3665–3687. [Link]

  • Bouziane, A., Bouras, D., Ben-Sahnoun, T., & Merzouk, H. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 26732. [Link]

  • de Oliveira, C. S., Lira, B. F., & Falcão, E. P. (2013). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules, 18(10), 12641-12660. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 466-473. [Link]

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  • Sharma, S., Sharma, P. K., & Kumar, N. (2013). Biological activities of hydrazide derivatives in the new millennium.
  • Hollis, L. S., Tslice, V., Loren, A. C., & Day, C. S. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Metal-Based Drugs, 2008, 384010. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis. Turkish Journal of Chemistry. [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. ResearchGate. [Link]

  • Sharma, S., & Kumar, A. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-22. [Link]

  • Nguyen, H. T., Le, T. H., & Nguyen, H. T. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 3991. [Link]

  • Behget, S. A., & Al-Masoudi, W. A. M. (2017). Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. ResearchGate. [Link]

  • Yurttas, L., Atli, O., & Yilmaz, B. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 16(1), 10-18. [Link]

  • Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Behget, S. A., & Al-Masoudi, W. A. M. (2017). Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. ResearchGate. [Link]

Sources

Foundational

Therapeutic potential of imidazole-based ethanohydrazides in medicinal chemistry

Topic: Therapeutic Potential of Imidazole-Based Ethanohydrazides in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Imidazole-Based Ethanohydrazides in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, ubiquitous in natural products (histidine, purines) and synthetic drugs (dacarbazine, metronidazole).[1] However, the specific conjugation of the imidazole core with an ethanohydrazide linker (–CH₂–CO–NH–NH₂–) unlocks a distinct pharmacological space. This moiety functions as a "molecular anchor," facilitating hydrogen bonding, metal chelation, and π-π stacking interactions within enzyme active sites.

This guide analyzes the therapeutic utility of imidazole-based ethanohydrazides, focusing on their role as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) in oncology and CYP51 (Sterol 14α-demethylase) in antimicrobial therapies. It provides validated synthesis protocols, structure-activity relationship (SAR) maps, and mechanistic insights grounded in recent experimental data.

Chemical Architecture & Synthesis Strategies

The core pharmacophore consists of three distinct domains:

  • The Imidazole Head: Acts as the primary recognition motif and hydrogen bond acceptor/donor.

  • The Ethanohydrazide Linker: A flexible spacer that enables deep penetration into catalytic pockets and metal chelation.

  • The Terminal Tail (Schiff Base): Usually an aromatic system introduced via condensation, determining specificity (e.g., lipophilicity for membrane crossing).

Synthetic Pathway

The synthesis is a robust, three-step protocol yielding high purity. The process begins with N-alkylation, followed by hydrazinolysis and Schiff base condensation.

SynthesisPathway Imidazole Imidazole (Starting Material) Ester Ethyl 2-(1H-imidazol-1-yl)acetate (Intermediate 1) Imidazole->Ester Ethyl chloroacetate K2CO3, Acetone, Reflux Hydrazide 2-(1H-imidazol-1-yl)acetohydrazide (Core Scaffold) Ester->Hydrazide NH2NH2·H2O Ethanol, Reflux, 6h SchiffBase Target Hydrazone Derivative (Active API) Hydrazide->SchiffBase Ar-CHO (Aldehyde) Glacial AcOH, EtOH Reflux, 4-8h

Figure 1: Step-wise synthesis of imidazole-based ethanohydrazide Schiff bases. The hydrazide formation is the critical rate-determining step requiring anhydrous conditions to prevent hydrolysis.

Pharmacological Spectrum & Mechanism of Action

Anticancer Activity (EGFR Inhibition)

Imidazole ethanohydrazides have shown micromolar potency against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines. The mechanism involves competitive inhibition of the ATP-binding pocket of EGFR kinase.

  • Binding Mode: The imidazole nitrogen forms H-bonds with Met793 , while the hydrazide carbonyl interacts with Cys775 in the hinge region.

  • Selectivity: The flexible ethanohydrazide linker allows the molecule to adopt a "U-shape" conformation, fitting the narrow hydrophobic cleft of the kinase.

Table 1: Comparative Cytotoxicity (IC50) of Imidazole Hydrazides vs. Standards

Compound IDSubstitution (R)Cell Line: A549 (Lung)Cell Line: MCF-7 (Breast)Reference
IMZ-H4 4-Fluorophenyl7.5 µM8.9 µM[1]
IMZ-H7 2,4-Dichlorophenyl12.1 µM14.2 µM[1]
Doxorubicin (Standard)1.2 µM0.9 µM[2]
Erlotinib (Standard)0.08 µM-[3]
Antimicrobial Activity (CYP51 Targeting)

In fungal pathogens (Candida albicans), these compounds inhibit CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis.

  • Mechanism: The N3 nitrogen of the imidazole ring coordinates directly with the Heme Iron (Fe²⁺) in the enzyme's active site, blocking substrate oxidation.

  • Bacterial Targets: In bacteria (S. aureus), they inhibit GlcN-6-P synthase, disrupting cell wall peptidoglycan formation.

MOA Drug Imidazole Ethanohydrazide Target1 Fungal CYP51 (Ergosterol Pathway) Drug->Target1 Target2 Bacterial GlcN-6-P Synthase (Cell Wall) Drug->Target2 Effect1 Heme Fe2+ Coordination Target1->Effect1 Effect2 Active Site Blockade Target2->Effect2 Outcome1 Membrane Instability (Fungal Death) Effect1->Outcome1 Outcome2 Lysis/Growth Arrest (Bacterial Death) Effect2->Outcome2

Figure 2: Dual mechanism of action targeting fungal membrane integrity (CYP51) and bacterial cell wall synthesis (GlcN-6-P).

Structure-Activity Relationship (SAR) Analysis

Field data indicates that specific modifications to the scaffold drastically alter bioactivity.

  • N1-Substitution (The Linker):

    • Ethyl vs. Methyl: An acetyl (ethanohydrazide) linker is superior to a direct carbohydrazide attachment because it reduces steric clash with the protein backbone.

    • Bulky Groups: Adding phenyl rings directly to the linker decreases activity due to steric hindrance.

  • Hydrazide Moiety:

    • Must remain unsubstituted at the N2 position prior to Schiff base formation. Alkylation here abolishes metal chelation capability.

  • Schiff Base (Arylidene) Region:

    • Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, -NO₂ at the para position of the phenyl ring enhance antimicrobial potency by increasing lipophilicity and facilitating membrane permeation [4].

    • Electron-Donating Groups (EDGs): Groups like -OH or -OCH₃ often improve antioxidant capacity but may reduce cytotoxicity against cancer cells.

Experimental Protocols

Protocol A: Synthesis of 2-(1H-imidazol-1-yl)acetohydrazide

This protocol yields the primary intermediate for all derivative libraries.

  • Esterification:

    • Dissolve Imidazole (0.1 mol) in anhydrous acetone (50 mL).

    • Add anhydrous Potassium Carbonate (K₂CO₃, 0.15 mol) and stir for 30 min.

    • Add Ethyl chloroacetate (0.11 mol) dropwise.

    • Reflux for 8–10 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 7:3).

    • Filter K₂CO₃ while hot. Evaporate solvent to obtain Ethyl 2-(1H-imidazol-1-yl)acetate.

  • Hydrazinolysis:

    • Dissolve the ester (0.05 mol) in absolute ethanol (30 mL).

    • Add Hydrazine Hydrate (99%, 0.1 mol) slowly.

    • Reflux for 6 hours.

    • Cool to 0°C. The solid product precipitates.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Yield Target: >75%. Melting Point: ~140–142°C.

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Self-validating system using Resazurin dye for visual confirmation.

  • Preparation: Dissolve test compounds in DMSO (Stock: 1 mg/mL).

  • Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plating:

    • Use 96-well plates. Add 100 µL Mueller-Hinton Broth.

    • Perform serial dilutions of the compound (500 µg/mL down to 0.9 µg/mL).

    • Add 10 µL of bacterial suspension.

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: Lowest concentration remaining blue.

References

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents. Frontiers in Chemistry. Link

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Link

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Link

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Link

  • Molecular docking of pseudopeptidic imidazoles as selective inhibitors against CYP51 enzyme. Universidad de Oriente. Link

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Exploratory

The Emerging Potential of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide: A Pharmacological Whitepaper

Abstract The confluence of robust pharmacophores within a single molecular entity presents a compelling strategy in modern drug discovery. This technical guide provides an in-depth analysis of 2-(4,5-dichloro-1H-imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of robust pharmacophores within a single molecular entity presents a compelling strategy in modern drug discovery. This technical guide provides an in-depth analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide, a compound at the intersection of two biologically significant scaffolds: the dichloro-imidazole ring and the ethanohydrazide side chain. While direct pharmacological data on this specific molecule is nascent, this paper synthesizes the extensive body of research on its constituent moieties to forecast its potential therapeutic applications, with a primary focus on antimicrobial activities. We will explore the established structure-activity relationships, potential mechanisms of action, and provide a logical framework for its synthesis and future investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces in the quest for next-generation therapeutic agents.

Introduction: The Rationale for a Bifunctional Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2] Its prevalence stems from its unique electronic properties and ability to engage in various biological interactions. The incorporation of a 4,5-dichloro substitution pattern on the imidazole ring offers an intriguing modification, potentially altering its pharmacokinetic and pharmacodynamic profile.

Concurrently, the hydrazide and its corresponding hydrazone derivatives are a well-established class of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5][6] The ethanohydrazide linker in the target molecule provides a flexible bridge to the dichloro-imidazole core, allowing for potential interactions with multiple receptor sites or biological targets.

This whitepaper will deconstruct the pharmacological potential of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide by examining the established pharmacology of its components, thereby providing a predictive framework for its future investigation.

The Dichloro-Imidazole Moiety: A Double-Edged Sword in Pharmacology

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms and is a key structural component in many antifungal agents.[1][7][8] Marketed antifungal drugs such as ketoconazole, miconazole, and clotrimazole all feature an imidazole core.[1][2][8] The primary mechanism of action for many imidazole-based antifungals is the inhibition of lanosterol 14-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[7]

The introduction of halogen atoms, such as chlorine, to the imidazole ring can significantly impact its biological activity. While halogenation can enhance lipophilicity and potentially improve membrane permeability, its effect on antifungal potency is not always predictable. In one study, the replacement of an unsubstituted imidazole with a 4,5-dichloro-1H-imidazole led to a significant decrease or complete abolishment of antifungal activity in a series of tested compounds.[8] This suggests that the electronic and steric properties of the dichloro-substitution may be detrimental to the specific interactions required for inhibiting fungal enzymes in that particular scaffold.

However, dichloro-substituted benzene rings are present in some imidazole-containing compounds with noted biological activities, including antibacterial and antifungal applications.[1] This underscores the importance of the overall molecular context in determining the pharmacological effect of the dichloro-imidazole moiety.

The Ethanohydrazide Linker: A Gateway to Diverse Biological Activity

The ethanohydrazide functional group is a versatile building block in medicinal chemistry. Hydrazides and their condensation products, hydrazones, are known to possess a wide array of pharmacological activities.[3][4][5][6] The presence of the -CONHNH2 group provides a site for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

The hydrazide moiety itself can act as a pharmacophore, and its derivatives have been reported to exhibit:

  • Antimicrobial Activity: Hydrazide-hydrazones have shown significant antibacterial and antifungal properties.[3][4][5][6]

  • Anticonvulsant Activity: Certain hydrazide derivatives have been investigated for their potential in managing seizures.[6]

  • Anti-inflammatory and Analgesic Effects: The hydrazone linkage has been incorporated into molecules with demonstrated anti-inflammatory and pain-relieving properties.[5][6][9]

The ethanohydrazide linker in 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide not only connects the two key pharmacophores but also introduces a degree of flexibility and potential hydrogen bonding sites that could be crucial for target engagement.

Synthesis and Characterization: A Proposed Experimental Workflow

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide can be logically approached through a two-step process starting from 4,5-dichloro-1H-imidazole. The following is a generalized protocol based on established synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

Step 1: Synthesis of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

  • To a solution of 4,5-dichloro-1H-imidazole in a suitable aprotic solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) and stir at room temperature.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate.

Step 2: Synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

  • Dissolve the purified ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate in a suitable alcoholic solvent (e.g., ethanol, methanol).

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the conversion of the ester to the hydrazide by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • The resulting solid can be purified by recrystallization from a suitable solvent to yield 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 4,5-Dichloro-1H-imidazole 4,5-Dichloro-1H-imidazole Base_Solvent Base, Solvent 4,5-Dichloro-1H-imidazole->Base_Solvent Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Base_Solvent Ethyl_ester Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate Base_Solvent->Ethyl_ester Hydrazine_hydrate Hydrazine_hydrate Ethyl_ester->Hydrazine_hydrate Final_Product 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide Hydrazine_hydrate->Final_Product caption Proposed synthetic route for the target compound.

Caption: Proposed synthetic route for the target compound.

Predicted Pharmacological Profile and Future Directions

Based on the analysis of its constituent moieties, 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide is predicted to exhibit a range of biological activities. The primary area for investigation should be its antimicrobial properties , given the established roles of both imidazole and hydrazide scaffolds in this domain.

Key Research Questions for Future Investigation:

  • Antifungal Activity: Does the dichloro-substitution enhance or diminish the antifungal potential compared to its non-chlorinated analog? Screening against a panel of pathogenic fungi, including Candida and Aspergillus species, is warranted.

  • Antibacterial Activity: What is the spectrum of antibacterial activity? Evaluation against both Gram-positive and Gram-negative bacteria is crucial.

  • Mechanism of Action: If antimicrobial activity is observed, what is the underlying mechanism? For antifungal activity, studies on ergosterol biosynthesis inhibition would be a logical starting point.

  • Structure-Activity Relationship (SAR) Studies: How do modifications to the ethanohydrazide side chain (e.g., conversion to hydrazones with various aldehydes and ketones) impact biological activity?

  • Cytotoxicity and Safety Profile: What is the in vitro cytotoxicity against mammalian cell lines? This is a critical step in assessing the therapeutic potential.

Logical Framework for Initial Pharmacological Screening

Screening_Workflow Start 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide Antimicrobial_Screening Primary Antimicrobial Screening (Antibacterial & Antifungal) Start->Antimicrobial_Screening No_Activity No Significant Activity Antimicrobial_Screening->No_Activity Negative Activity_Observed Significant Activity Observed Antimicrobial_Screening->Activity_Observed Positive MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Activity_Observed->MIC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Determination->SAR_Studies Cytotoxicity_Assay In Vitro Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization SAR_Studies->Lead_Optimization Cytotoxicity_Assay->Lead_Optimization caption A logical workflow for the initial pharmacological evaluation.

Caption: A logical workflow for the initial pharmacological evaluation.

Conclusion

While 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide remains a largely unexplored molecule, a comprehensive analysis of its structural components strongly suggests a promising pharmacological potential, particularly in the realm of antimicrobial agents. The interplay between the dichloro-imidazole core and the versatile ethanohydrazide linker presents a rich area for future research. The synthetic accessibility and the potential for diverse functionalization make this compound and its derivatives attractive candidates for drug discovery programs. The insights and proposed workflows presented in this whitepaper aim to provide a solid foundation for researchers to unlock the therapeutic potential of this intriguing bifunctional scaffold.

References

  • Chung, M. G., Kim, H. W., Kim, B. R., et al. (2012). Biocompatibility and antimicrobial activity of poly(3-hydroxyoctanoate) grafted with vinylimidazole. International Journal of Biological Macromolecules, 50(2), 310.
  • Hori, K., Sakaguchi, A., Kudoh, M., et al. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Chemical & Pharmaceutical Bulletin, 48(1), 85-92.
  • Wiktorowicz, W., Markuszewski, M., Krysiński, J., & Kaliszan, R. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Poloniae Pharmaceutica, 59(4), 295-306.
  • [Source 4 not sufficiently relevant for cit
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • Narang, R., Narasimhan, B., & Sharma, S. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Current Medicinal Chemistry, 19(4), 569-612.
  • A systematic review on the synthesis and biological activity of hydrazide derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1).
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). Molecules.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012). International Journal of Pharmaceutical Sciences and Research.
  • Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.
  • A review exploring biological activities of hydrazones. (n.d.). Journal of Pharmacy and Bioallied Sciences.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports.
  • Biological Activities of Hydrazone Deriv
  • Synthesis and antimicrobial study of 2-amino-imidazole deriv
  • Synthesis of Bioactive Imidazoles: A Review. (2015). Hilaris Publisher.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.).
  • Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry.
  • Synthesis of 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid. (n.d.).

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Foundational

A Technical Guide to the Molecular Weight and Physicochemical Characterization of Dichloroimidazole Hydrazides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Physicochemical Profiling The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[1][2][3] When functionalized with a hydrazide moiety and substituted with dichloro groups, the resulting dichloroimidazole hydrazides represent a class of compounds with significant potential for novel drug discovery. However, translating a promising molecular structure from a concept to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties.[4][5][6]

This guide, written from the perspective of a senior application scientist, provides an in-depth framework for the essential characterization of novel dichloroimidazole hydrazides. We will move beyond mere data reporting to explain the causality behind experimental choices and establish self-validating protocols. The core principle is that a molecule's molecular weight, lipophilicity, solubility, and ionization state are not just data points; they are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic success.[5][7][8]

Foundational Characterization: Molecular Weight Determination

The first step in characterizing any new chemical entity is the unambiguous confirmation of its molecular weight. This parameter validates the synthetic route and confirms the compound's identity.

Theoretical Molecular Weight

The theoretical molecular weight is calculated from the molecular formula by summing the atomic masses of the constituent atoms using standard atomic weights. For a hypothetical dichloroimidazole hydrazide, this provides a precise expected value against which experimental data can be compared.

Experimental Verification: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for determining the molecular weight of novel polar compounds like dichloroimidazole hydrazides.[9] It is a "soft ionization" technique, meaning it generates ions from sample molecules with minimal fragmentation, which is advantageous for identifying the molecular mass of the analyte.[10][11] ESI-MS measures the mass-to-charge ratio (m/z) of ions in the gas phase, providing highly accurate molecular weight data.[12]

Protocol 1: Molecular Weight Determination by ESI-MS

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized dichloroimidazole hydrazide.

    • Dissolve the compound in a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile) to a final concentration of 10-100 µg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the mobile phase.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Instrumentation and Setup:

    • Utilize a high-resolution mass spectrometer equipped with an ESI source.[10][13]

    • Prepare a mobile phase, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) or base to promote ionization. For hydrazides, positive ion mode with an acidic modifier is often the first choice to facilitate protonation.

    • Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibration mix) to ensure high mass accuracy.

  • Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode, scanning a mass range that brackets the expected molecular weight.

    • The primary ion observed will typically be the protonated molecule, [M+H]⁺. Sodium adducts, [M+Na]⁺, may also be present.[10]

  • Data Interpretation:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Subtract the mass of a proton (approx. 1.007 Da) from the measured m/z value to obtain the experimental molecular weight.

    • Compare the experimental value to the theoretical molecular weight. A mass accuracy within 5 ppm is considered excellent confirmation of the elemental composition.

Physicochemical Profiling for Drug Development

The physicochemical properties of a drug candidate govern its journey through the body.[4][5] High-throughput assays and predictive models are often used in modern drug discovery to assess these properties efficiently.[4] The following parameters are essential for evaluating the drug-like potential of dichloroimidazole hydrazides.

Lipophilicity (LogP / LogD)

Lipophilicity is arguably the most critical physicochemical parameter in drug design, influencing solubility, permeability, metabolic stability, and target binding.[4][7] It is measured as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.

  • LogP: The partition coefficient of the neutral (un-ionized) form of the molecule.

  • LogD: The distribution coefficient at a specific pH, which accounts for both the neutral and ionized forms of the molecule. For ionizable compounds like hydrazides, LogD is more physiologically relevant.[14]

A balanced LogP/LogD (typically between 1 and 3) is often sought for oral drugs to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.[14]

Protocol 2: LogD₇.₄ Determination by Shake-Flask Method

  • Preparation of Phases:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) by mixing equal volumes and shaking vigorously for 24 hours.

    • Similarly, pre-saturate PBS (pH 7.4) with n-octanol.

    • Separate the two phases by centrifugation. This step is crucial to prevent volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of the dichloroimidazole hydrazide in the pre-saturated n-octanol.

    • Add a known volume of this stock solution to a known volume of pre-saturated PBS in a glass vial. The volume ratio should be adjusted based on the expected LogD to ensure quantifiable concentrations in both phases.

    • Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.[15]

  • Phase Separation and Quantification:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16] A standard curve must be generated in each phase to ensure accurate quantification.

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[4] Poor solubility is a major cause of failure in drug development. Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the most definitive value.

Protocol 3: Thermodynamic Aqueous Solubility Determination

  • Sample Preparation:

    • Add an excess amount of the solid dichloroimidazole hydrazide to a vial containing a buffer of interest (e.g., PBS, pH 7.4).[15][17] The presence of solid material is essential to ensure saturation.

    • Prepare samples in triplicate for statistical validity.

  • Equilibration:

    • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

    • Filter the suspension through a low-binding 0.22 µm filter (e.g., PVDF) to remove all solid material.[15]

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer.

  • Data Reporting:

    • Report the solubility in units of µg/mL or µM.

Acid-Base Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[14] The imidazole ring is basic, while the hydrazide moiety can exhibit both acidic and basic properties. Knowing the pKa is critical because the ionization state affects solubility, permeability, and receptor binding.

Workflow 1: Integrated Physicochemical Characterization

The following diagram illustrates the logical flow for characterizing a novel dichloroimidazole hydrazide.

G cluster_synthesis Compound Synthesis & Purity cluster_characterization Core Physicochemical Characterization cluster_interpretation Data Interpretation & Application Synthesis Synthesis of Dichloroimidazole Hydrazide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity Purity Check (>95% by HPLC) Purification->Purity MW Molecular Weight (ESI-MS) Purity->MW LogD Lipophilicity (LogD₇.₄) Purity->LogD Solubility Aqueous Solubility (Thermodynamic) Purity->Solubility pKa Ionization Constant (pKa) Purity->pKa Thermal Thermal Stability (TGA/DSC) Purity->Thermal SAR Structure-Activity Relationship (SAR) MW->SAR ADME ADME Profile Prediction LogD->ADME LogD->SAR Solubility->ADME Formulation Formulation Strategy Solubility->Formulation pKa->ADME Thermal->Formulation ADME cluster_props Physicochemical Properties cluster_adme Biological Fate (ADME) Sol Aqueous Solubility Abs Absorption Sol->Abs Dissolution Exc Excretion Sol->Exc Renal Clearance Lip Lipophilicity (LogD) Lip->Abs Permeability Dist Distribution Lip->Dist Tissue Binding Met Metabolism Lip->Met CYP450 Access pKa pKa pKa->Abs Ionization pKa->Dist Plasma Protein Binding MW Molecular Weight MW->Abs Diffusion

Caption: Influence of Physicochemical Properties on ADME.

Conclusion

The rigorous characterization of molecular weight and key physicochemical properties is a non-negotiable cornerstone of modern drug discovery. For novel dichloroimidazole hydrazides, this process provides the essential data needed to validate their identity, predict their in vivo behavior, and guide rational decisions in lead optimization and formulation development. By employing the robust, self-validating protocols detailed in this guide, research teams can build a comprehensive data package that de-risks development and maximizes the potential for translating a promising molecule into a successful therapeutic.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Fiveable. (2025, August 15). Physicochemical properties | Medicinal Chemistry Class....
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • PMC. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • ResearchGate. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
  • Vertex AI Search. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ACS Publications. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination.
  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA).
  • OMICS Online. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Mtoz Biolabs. (n.d.). ESI-MS/MS Analysis Service.
  • Bulletin of Pharmaceutical Research. (2016, April 2). SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME IMIDAZOLE BEARING HYDRAZONES AS POSSIBLE ANTIMICROBIAL AND ANTHELMI.
  • ScienceDirect. (2025, August 18). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • Longdom. (2024, February 4). Advances in Analytical Techniques for Drug Discovery and Development.
  • MDPI. (2025, October 23). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
  • Jordi Labs. (2018, October 18). Molecular Weight Determination of Pharmaceuticals with Novel GPC.
  • International Journal of Pharmaceutical Sciences. (2026, February 14). Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography.
  • SciSpace. (n.d.). Analytical methods for the recently approved fda new molecular entities – a review.
  • IUPAC. (2024, February 23). Subcommittee on Solubility and Equilibrium Data (SSED) - Body Details.
  • OUCI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • AIP Publishing. (2010, June 1). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations.
  • Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
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  • ResearchGate. (n.d.). Experimental and predicted pKa, log P and solubility of the study compounds.
  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
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Exploratory

Mechanism of Action of 4,5-Dichloroimidazole Derivatives as Antimicrobial Agents

[1][2][3][4] Executive Summary The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] Derivatives of 4,5-dichloroimidazole have emerged as a versatile scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] Derivatives of 4,5-dichloroimidazole have emerged as a versatile scaffold in medicinal chemistry, exhibiting potent dual-action antimicrobial properties. Unlike unsubstituted imidazoles, the 4,5-dichloro motif confers unique physicochemical properties—specifically enhanced lipophilicity and electron-withdrawing characteristics—that modulate pharmacokinetics and target binding affinity.

This technical guide delineates the molecular mechanisms of these derivatives, focusing on two primary pathways: inhibition of bacterial Enoyl-ACP Reductase (FabI) and blockade of fungal Lanosterol 14


-demethylase (CYP51) . It further details the structure-activity relationships (SAR) governed by the chlorine substituents and provides validated experimental protocols for mechanism confirmation.

Chemical Basis & Structure-Activity Relationship (SAR)

The 4,5-dichloroimidazole core functions as more than a simple linker; it is a bioisostere that actively dictates the molecule's interaction with biological membranes and enzyme active sites.

The "Dichloro" Effect
  • Lipophilicity Enhancement: The chlorine atoms at positions 4 and 5 significantly increase the partition coefficient (LogP). This facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the fungal cell wall.

  • Electronic Modulation: Chlorine is electron-withdrawing (inductive effect, -I). This reduces the pKa of the imidazole ring, altering its protonation state at physiological pH. In the context of metal coordination (e.g., Heme-Fe in CYP51), this fine-tunes the bond strength, preventing rapid metabolic clearance while maintaining inhibitory efficacy.

  • Hydrophobic Filling: In enzyme active sites, the bulky chlorine atoms can displace water molecules and occupy hydrophobic pockets (e.g., the substrate tunnel of FabI), increasing the entropy-driven binding energy.

Mechanism 1: Antibacterial Action (FabI Inhibition)

For antibacterial activity, particularly against Staphylococcus aureus (including MRSA), 4,5-dichloroimidazole derivatives act primarily by inhibiting FabI (Enoyl-ACP Reductase) , a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway.

Molecular Target: FabI

FabI catalyzes the final, rate-limiting step of the elongation cycle in fatty acid synthesis, reducing enoyl-ACP to acyl-ACP using NADH as a cofactor.[2]

  • Mechanism of Inhibition: The derivatives act as reversible, non-covalent inhibitors. They bind within the FabI active site, often stacking against the nicotinamide ring of the NADH cofactor.

  • Binding Mode: The 4,5-dichloroimidazole moiety mimics the hydrophobic chain of the natural substrate. The chlorine atoms interact with hydrophobic residues (e.g., Tyr156 , Ile192 in S. aureus) lining the active site tunnel, stabilizing the ternary complex (Enzyme-NADH-Inhibitor) and preventing substrate turnover.

Consequence

Inhibition of FabI halts the production of long-chain fatty acids required for membrane phospholipid biosynthesis.[1] This leads to:

  • Cessation of membrane growth.

  • Loss of membrane integrity.

  • Bacteriostatic or bactericidal effect depending on concentration and exposure time.

Mechanism 2: Antifungal Action (CYP51 Inhibition)

In fungal pathogens like Candida albicans and Aspergillus fumigatus, these derivatives target CYP51 (Lanosterol 14


-demethylase) .[3]
Molecular Target: CYP51

CYP51 is a cytochrome P450 enzyme essential for converting lanosterol to ergosterol, the primary sterol in fungal cell membranes.[3][4][5]

  • Mechanism of Inhibition: The un-substituted nitrogen (N3) of the imidazole ring coordinates with the heme iron (

    
    ) in the enzyme's active site.
    
  • Role of 4,5-Dichloro Substitution: While the N-Fe coordination is the primary anchor, the 4,5-dichloro substituents fit into the hydrophobic access channel of the enzyme. This steric fit prevents the natural substrate (lanosterol) from accessing the catalytic site. The electron-withdrawing chlorines also render the N-Fe bond less susceptible to protonation, potentially enhancing residence time within the pocket.

Consequence
  • Ergosterol Depletion: Reduces membrane fluidity and function.

  • Toxic Accumulation: Precursors like 14

    
    -methylsterols accumulate.[6] These aberrant sterols disrupt the packing of the phospholipid bilayer, leading to membrane leakage and cell death.
    

Visualization of Signaling Pathways

Pathway Diagram: Dual Mechanism of Action

The following diagram illustrates the parallel inhibition pathways in bacteria and fungi.

MOA_Pathway cluster_legend Mechanism of Action: 4,5-Dichloroimidazole Derivatives cluster_bacteria Antibacterial Action (S. aureus) cluster_fungi Antifungal Action (C. albicans) legend_desc Blue: Bacterial Pathway | Red: Fungal Pathway Compound 4,5-Dichloroimidazole Derivative FabI Target: FabI Enzyme (Enoyl-ACP Reductase) Compound->FabI Hydrophobic Binding (Active Site) CYP51 Target: CYP51 Enzyme (14α-demethylase) Compound->CYP51 N3-Heme Coordination FASII FAS-II Pathway (Fatty Acid Synthesis) FabI->FASII Inhibits Membrane_B Bacterial Membrane Synthesis Halted FASII->Membrane_B Depletion of Fatty Acids Death_B Bacterial Cell Death Membrane_B->Death_B Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Inhibits Toxic_Sterols Accumulation of 14α-methylsterols CYP51->Toxic_Sterols Induces Membrane_F Fungal Membrane Disruption Ergosterol->Membrane_F Depletion Toxic_Sterols->Membrane_F Death_F Fungal Cell Death Membrane_F->Death_F

Caption: Dual-target mechanism showing FabI inhibition in bacteria (left) and CYP51 inhibition in fungi (right), both leading to membrane failure.

Experimental Validation Protocols

To confirm the mechanism of action for a new 4,5-dichloroimidazole derivative, the following self-validating protocols should be employed.

Protocol A: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Purpose: To determine if the compound kills bacteria or merely inhibits growth, and to assess the rate of action.

  • Preparation:

    • Culture S. aureus (ATCC 29213) to log phase (

      
       CFU/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
      
    • Prepare compound solutions at 1x, 2x, and 4x MIC.

  • Incubation:

    • Inoculate compound solutions with bacterial suspension.

    • Incubate at 37°C with shaking.

  • Sampling:

    • Remove aliquots at 0, 2, 4, 8, and 24 hours.

    • Perform serial dilutions (1:10 to 1:1000) in sterile saline.

  • Quantification:

    • Plate 100 µL of dilutions onto nutrient agar.

    • Incubate plates overnight at 37°C and count colonies.

  • Validation:

    • Control: Growth control (no drug) must show logarithmic increase.

    • Endpoint: Bactericidal activity is defined as

      
       reduction in CFU/mL compared to the initial inoculum.
      
Protocol B: FabI Enzyme Inhibition Assay

Purpose: To verify FabI as the specific molecular target.

  • Reagents:

    • Purified S. aureus FabI enzyme (recombinant).

    • Substrate: Crotonoyl-CoA (or Enoyl-ACP surrogate).

    • Cofactor: NADH (250 µM).

  • Workflow:

    • Mix buffer (100 mM sodium phosphate, pH 7.0), NADH, and FabI enzyme.

    • Add test compound (various concentrations) and incubate for 10 min to allow binding.

    • Initiate reaction by adding Crotonoyl-CoA.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) using a spectrophotometer over 10 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .
  • Validation:

    • Positive Control: Use Triclosan (known FabI inhibitor).

    • Specificity Check: If MIC increases significantly in a FabI-overexpressing strain compared to Wild Type, the mechanism is confirmed as on-target.[7][8]

Workflow Visualization

Experimental_Workflow cluster_validation Mechanism Validation Start Synthesized Derivative Screen MIC Screening (Broth Microdilution) Start->Screen Hit Hit Identification (MIC < 10 µg/mL) Screen->Hit Select Potent Compounds TimeKill Time-Kill Assay (Kinetics) Hit->TimeKill Enzyme Enzyme Inhibition (FabI / CYP51 IC50) Hit->Enzyme Result Confirmed MOA TimeKill->Result Resist Overexpression Studies Enzyme->Resist Verify Target Specificity Resist->Result

Caption: Step-by-step validation workflow from initial screening to molecular target confirmation.

Data Summary: Representative Potency

The following table summarizes typical potency ranges for 4,5-dichloroimidazole derivatives found in literature, illustrating the impact of the dichloro-substitution.

Compound ClassTarget OrganismAssay TypeTypical Value RangeReference
4,5-dichloroimidazole-tetrazoles S. aureus (Gram+)MIC4 – 32 µg/mL[1]
4,5-dichloroimidazole-tetrazoles E. coli (Gram-)MIC16 – 64 µg/mL[1]
Benzimidazole derivatives (FabI) S. aureus (MRSA)IC50 (Enzyme)0.05 – 1.0 µM[2]
Azole derivatives (CYP51) C. albicansMIC0.06 – 0.5 µg/mL[3]

References

  • Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity . ResearchGate. [Link][9][10][11]

  • Discovery of a novel and potent class of FabI-directed antibacterial agents . PubMed. [Link]

  • Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity . BioWorld. [Link]

  • Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Benzimidazole-based FabI inhibitors: A promising novel scaffold for anti-staphylococcal drug development . NIH / PMC. [Link]

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Foundational

The Synthesis and Application of N-Substituted Imidazole Hydrazides: A Technical Guide

Abstract This in-depth technical guide provides a comprehensive overview of the history, synthesis, and development of N-substituted imidazole hydrazides. These versatile scaffolds have garnered significant attention in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the history, synthesis, and development of N-substituted imidazole hydrazides. These versatile scaffolds have garnered significant attention in medicinal chemistry and drug development due to their broad spectrum of biological activities. This document explores the evolution of synthetic methodologies, delves into the rationale behind experimental choices, and presents detailed protocols for key reactions. Furthermore, it examines the structure-activity relationships that govern the therapeutic potential of these compounds and discusses the challenges and future directions in this dynamic field of research.

Introduction: The Emergence of a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products like the amino acid histidine and the neurotransmitter histamine underscores its fundamental role in biological systems.[3] The unique physicochemical properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor and its aromatic stability, make it a "privileged scaffold" in drug design.[4]

The journey of the imidazole ring began in 1858 when it was first synthesized by Heinrich Debus.[1][2] However, it was the subsequent exploration of its derivatives that unlocked its vast therapeutic potential. The introduction of the hydrazide functional group (-CONHNH2) to the imidazole core created a new class of compounds: N-substituted imidazole hydrazides. The story of hydrazides themselves starts with Theodor Curtius, who first synthesized hydrazine in 1887 and later, in 1895, prepared the first simple organic hydrazides.[5] The true impact of hydrazides on medicine was realized with the discovery of the antitubercular drug isoniazid in 1951, a discovery that revolutionized the treatment of tuberculosis.[5][6]

The fusion of these two critical pharmacophores—the imidazole ring and the hydrazide moiety—has yielded a plethora of molecules with diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[7][8][9] This guide will provide a comprehensive exploration of the history, synthesis, and applications of this important class of compounds.

Historical Development: A Timeline of Innovation

The development of N-substituted imidazole hydrazides can be understood as a convergence of two parallel streams of chemical and pharmaceutical research: the exploration of imidazole chemistry and the discovery of hydrazide-based therapeutics.

  • Late 19th Century: The foundational work on both parent heterocycles takes place. Emil Fischer's work on phenylhydrazine in 1875 and Theodor Curtius's synthesis of hydrazine in 1887 laid the groundwork for hydrazide chemistry.[5][10] Simultaneously, the fundamental synthesis of imidazole by Debus in 1858 opened the door to exploring its derivatives.[1]

  • Early 20th Century: The industrial production of hydrazine became feasible through the Olin-Raschig process, making it more accessible for research.[5] The synthesis of isoniazid in 1912, although its therapeutic value was not immediately recognized, marked a significant milestone.[5]

  • Mid-20th Century: A turning point in the therapeutic application of hydrazides occurred with the discovery of the antitubercular activity of isoniazid in 1951.[5] This spurred a surge of interest in synthesizing and evaluating other hydrazide-containing compounds for medicinal purposes.

  • Late 20th and Early 21st Century: With a deeper understanding of structure-activity relationships and the advent of modern synthetic techniques, researchers began to systematically incorporate the imidazole scaffold with the hydrazide moiety. This led to the discovery of N-substituted imidazole hydrazides with a wide array of pharmacological activities, as evidenced by numerous publications in the late 20th and early 21st centuries.[7][8][9]

This historical progression demonstrates a classic paradigm in drug discovery: the convergence of fundamental synthetic chemistry with the identification of biologically active pharmacophores, leading to the rational design of new therapeutic agents.

Synthetic Strategies: From Classical to Contemporary Methods

The synthesis of N-substituted imidazole hydrazides typically involves the formation of the imidazole ring followed by the introduction or modification of a side chain to incorporate the hydrazide functionality.

Synthesis of the Imidazole Core

Several classical and modern methods are employed for the synthesis of substituted imidazoles. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

  • Debus-Radziszewski Imidazole Synthesis: This foundational method involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to yield a 2,4,5-trisubstituted imidazole.[11] The use of a primary amine instead of ammonia can lead to N-substituted imidazoles.

    • Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol or acetic acid to facilitate the multiple condensation and cyclization steps. The use of ammonium acetate as the ammonia source is common as it also acts as a mild acidic catalyst.

  • Van Leusen Imidazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde and a primary amine to form the imidazole ring.[12]

    • Causality of Experimental Choices: The use of a strong base, such as potassium carbonate, is crucial for the deprotonation of TosMIC to form the nucleophilic species that initiates the reaction cascade.

  • Microwave-Assisted and Metal-Catalyzed Syntheses: Modern synthetic chemistry has introduced more efficient methods for imidazole synthesis. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[11] Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the functionalization of pre-existing imidazole rings.[13]

Formation of the Hydrazide Moiety

The most common and straightforward method for the synthesis of hydrazides is the hydrazinolysis of the corresponding carboxylic acid ester.

  • Hydrazinolysis of Esters: This nucleophilic acyl substitution reaction involves the treatment of an ester with hydrazine hydrate, typically in an alcoholic solvent.[14][15][16]

    • Causality of Experimental Choices:

      • Solvent: Ethanol or methanol are frequently used as they are good solvents for both the ester and hydrazine hydrate and have boiling points suitable for refluxing the reaction mixture to increase the reaction rate.

      • Reagent: An excess of hydrazine hydrate is often used to drive the reaction to completion and to minimize the formation of the diacylhydrazide byproduct.

      • Temperature: Refluxing is commonly employed to accelerate the reaction, as the nucleophilicity of hydrazine attacks the electrophilic carbonyl carbon of the ester.

Experimental Protocol: Synthesis of a Generic N-Substituted Imidazole Hydrazide

This protocol outlines a general two-step procedure for the synthesis of an N-substituted imidazole hydrazide, starting from a commercially available or synthesized imidazole carboxylic acid.

Step 1: Esterification of the Imidazole Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-substituted imidazole carboxylic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.

Step 2: Hydrazinolysis of the Imidazole Ester

  • Reaction Setup: Dissolve the purified N-substituted imidazole ester (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (5-10 eq).

  • Reaction Conditions: Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath. The hydrazide product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

G cluster_0 Imidazole Core Synthesis cluster_1 Hydrazide Formation 1,2-Dicarbonyl 1,2-Dicarbonyl Imidazole_Core Substituted Imidazole 1,2-Dicarbonyl->Imidazole_Core Debus-Radziszewski Aldehyde Aldehyde Aldehyde->Imidazole_Core Aldehyde->Imidazole_Core Ammonia Ammonia Ammonia->Imidazole_Core Imidazole_Ester N-Substituted Imidazole Ester Imidazole_Core->Imidazole_Ester Esterification TosMIC TosMIC TosMIC->Imidazole_Core Van Leusen Primary_Amine Primary_Amine Primary_Amine->Imidazole_Core Imidazole_Hydrazide N-Substituted Imidazole Hydrazide Imidazole_Ester->Imidazole_Hydrazide Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Imidazole_Hydrazide

Caption: Synthetic pathways to N-substituted imidazole hydrazides.

Applications in Drug Discovery and Beyond

N-substituted imidazole hydrazides are versatile molecules with a broad spectrum of biological activities. Their therapeutic potential stems from the synergistic combination of the imidazole ring, which can interact with various biological targets, and the hydrazide moiety, which can act as a key pharmacophore or a linker to other functional groups.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of N-substituted imidazole hydrazides. These compounds have shown activity against a range of bacterial and fungal pathogens.[9][17][18] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Selected N-Substituted Imidazole Hydrazide Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
1a Staphylococcus aureus12.5[9]
1b Bacillus subtilis6.25[9]
2a Escherichia coli25[17]
2b Candida albicans50[17]
3 Mycobacterium tuberculosis3.1[1]
Anticancer Activity

The imidazole core is present in several approved anticancer drugs, and N-substituted imidazole hydrazides have emerged as promising candidates for cancer therapy.[7][16] Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, N-substituted imidazole hydrazides have been investigated for a variety of other therapeutic applications, including:

  • Anti-inflammatory activity [8]

  • Anticonvulsant activity [7]

  • Monoamine oxidase (MAO) inhibition

Precursors for Heterocyclic Synthesis

The hydrazide functionality in these molecules makes them valuable precursors for the synthesis of other heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which also possess a wide range of biological activities.[14][19][20]

G Imidazole_Hydrazide N-Substituted Imidazole Hydrazide Triazole 1,2,4-Triazole Derivative Imidazole_Hydrazide->Triazole Cyclization Oxadiazole 1,3,4-Oxadiazole Derivative Imidazole_Hydrazide->Oxadiazole Cyclization

Caption: Imidazole hydrazides as heterocyclic precursors.

Challenges and Future Directions

Despite the significant progress in the field, several challenges remain in the synthesis and application of N-substituted imidazole hydrazides.

  • Regioselectivity: The synthesis of specifically substituted imidazoles can be challenging, often requiring multi-step procedures or the use of protecting groups. Developing more regioselective one-pot syntheses is an ongoing area of research.[21][22][23]

  • Functional Group Tolerance: Some of the classical methods for imidazole synthesis have limited functional group tolerance, which can restrict the diversity of accessible derivatives. Modern catalytic methods are helping to address this limitation.

  • Drug Resistance: As with any antimicrobial agent, the development of resistance is a concern. The design of new N-substituted imidazole hydrazides with novel mechanisms of action is crucial to combat this challenge.

The future of N-substituted imidazole hydrazides lies in the continued exploration of their chemical space. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies, can aid in the rational design of more potent and selective compounds.[24] Furthermore, the development of novel synthetic methodologies that are more efficient, sustainable, and allow for greater molecular diversity will be critical for unlocking the full therapeutic potential of this remarkable class of molecules.

Conclusion

N-substituted imidazole hydrazides represent a fascinating and highly versatile class of compounds with a rich history and a bright future. From their conceptual origins in the fundamental discoveries of imidazole and hydrazine chemistry to their current status as promising therapeutic agents, their journey highlights the power of chemical synthesis in addressing critical challenges in medicine. As our understanding of their structure-activity relationships deepens and synthetic methodologies continue to evolve, we can anticipate the development of novel N-substituted imidazole hydrazides with enhanced efficacy and improved safety profiles, further solidifying their place as a privileged scaffold in drug discovery.

References

  • The Dawn of a Versatile Functional Group: A Historical and Technical Guide to Hydrazide Synthesis and Discovery. Benchchem.

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Turkish Journal of Chemistry.

  • Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. Helvetica Chimica Acta.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules.

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules.

  • Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Education and Research.

  • Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Benchchem.

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.

  • Note Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry.

  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles. Benchchem.

  • Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current Opinion in Drug Discovery & Development.

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Education and Research.

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Semantic Scholar.

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences.

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.

  • A kind of preparation method of hydrazide kind compound. Google Patents.

  • Synthesis of the hydrazide and imidrazone of 1,3,4-oxadiazoles. ResearchGate.

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov.

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules.

  • History of Hydrazine. Calca Solutions.

  • Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry.

  • Synthesis of New Some Imidazole Derivatives Containing ?-Lactam Ring. Iraqi National Journal of Chemistry.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

  • QSAR studies on imidazoles and sulfonamides as antidiabetic agents. SciSpace.

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

  • Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies. RSC Advances.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Organic and Medicinal Chemistry International.

  • Synthetic methodology for alkyl substituted hydrazines. ResearchGate.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed.

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences and Research.

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.

  • Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.

  • A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST. International Journal of Pharmaceutical Sciences and Research.

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. International Journal of Scientific & Engineering Research.

  • REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES.

  • Imidazole synthesis. Organic Chemistry Portal.

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science.

  • Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. ResearchGate.

  • ChemInform Abstract: Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide as a Versatile Ligand for the Synthesis of Biologically Active Metal Complexes

Abstract These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide as a versatile chelating agent in coordination chemistry. This document outlines detailed protocols for the synthesis of the ligand, its subsequent complexation with various transition metal ions, and a complete workflow for the structural and spectroscopic characterization of the resulting metal complexes. Furthermore, it delves into the potential biological applications of these novel compounds, drawing parallels with established research on related imidazole and hydrazide-based metal complexes. The methodologies presented herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and scientific rigor.

Introduction: The Rationale for 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide in Coordination Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities and its capacity to form stable metal complexes.[1][2] The incorporation of a hydrazide moiety introduces additional donor sites, enhancing the chelating ability of the molecule and often leading to the formation of structurally diverse and biologically potent metal complexes.[3][4] The specific ligand, 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide, combines the favorable attributes of both the imidazole ring and the ethanohydrazide side chain. The dichloro-substitution on the imidazole ring is anticipated to modulate the lipophilicity and electronic properties of the resulting metal complexes, potentially influencing their biological efficacy.

Hydrazone derivatives, which can be readily formed from hydrazides, are known to form stable coordination complexes with metal ions, and this coordination can significantly influence their biological properties.[3] The resulting metal complexes often exhibit enhanced antimicrobial, antifungal, and anticancer activities compared to the free ligands.[5][6][7] This guide provides the foundational protocols to explore the rich coordination chemistry of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide and to screen its metal complexes for potential therapeutic applications.

Synthesis of the Ligand: 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

While 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide is commercially available from suppliers such as Apollo Scientific[8], its synthesis in the laboratory can be achieved through a two-step process starting from 4,5-dichloro-1H-imidazole.

Protocol 2.1: Synthesis of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

This initial step involves the N-alkylation of 4,5-dichloro-1H-imidazole with ethyl chloroacetate.

Materials:

  • 4,5-Dichloro-1H-imidazole

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • To a solution of 4,5-dichloro-1H-imidazole (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2.2: Synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

The ester from the previous step is then converted to the desired hydrazide by reacting with hydrazine hydrate.[9]

Materials:

  • Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

Procedure:

  • Dissolve the ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide.

Synthesis of Metal Complexes

The following are generalized protocols for the synthesis of metal complexes with 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide. These can be adapted for various transition metal salts (e.g., chlorides, nitrates, acetates).

Protocol 3.1: General Procedure for Metal Complexation

This protocol describes a general method for the synthesis of metal (II) complexes.[10][11]

Materials:

  • 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional)

Procedure:

  • Dissolve the ligand (2 equivalents) in hot methanol or ethanol (e.g., 20 mL).

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent (e.g., 10 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or gently refluxed for 2-6 hours, during which a colored precipitate of the metal complex may form.[10]

  • Monitor the formation of the complex by observing the color change and precipitation.

  • Cool the mixture to room temperature, and collect the solid complex by filtration.

  • Wash the precipitate with the solvent used for the reaction and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of the Ligand and its Metal Complexes

A thorough characterization is essential to confirm the identity and structure of the synthesized compounds.

Physicochemical and Spectroscopic Characterization
Technique Purpose Expected Observations for Ligand and Complexes
Elemental Analysis (C, H, N) To determine the empirical formula and confirm the metal-to-ligand stoichiometry.[12]The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formulas.
Molar Conductance To determine the electrolytic nature of the complexes in solution (e.g., in DMF or DMSO).[11][13]Low molar conductance values typically indicate non-electrolytic complexes.
FT-IR Spectroscopy To identify the coordination sites of the ligand involved in complexation.[14][15]Ligand: Characteristic bands for ν(N-H), ν(C=O), and imidazole ring vibrations. Complexes: A shift in the ν(C=O) and imidazole N-H or C=N bands upon coordination to the metal ion. New bands in the far-IR region may be observed for ν(M-N) and ν(M-O) vibrations.[16]
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the diamagnetic ligand and its complexes (e.g., Zn(II)).[12][17]Ligand: Characteristic signals for the imidazole and ethanohydrazide protons and carbons. Complexes: Shifts in the signals of protons and carbons near the coordination sites upon complexation.
UV-Visible Spectroscopy To study the electronic transitions and geometry of the metal complexes.[18]Ligand: π-π* and n-π* transitions. Complexes: Ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, which are indicative of the coordination geometry around the metal ion.
Mass Spectrometry (ESI-MS) To determine the molecular weight of the ligand and its complexes.[12]The mass spectrum should show a molecular ion peak corresponding to the expected mass of the synthesized compounds.
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)).[11]The measured magnetic moment can help distinguish between different geometries (e.g., octahedral, tetrahedral, square planar).
Thermogravimetric Analysis (TGA) To study the thermal stability of the complexes and determine the presence of coordinated or lattice water molecules.[13]The TGA curve will show weight loss at different temperatures corresponding to the loss of water and decomposition of the organic ligand.

Potential Applications

The imidazole moiety and hydrazide-based ligands are well-documented for their wide range of biological activities, which are often enhanced upon coordination with metal ions.[1][3][4]

  • Antimicrobial and Antifungal Activity: Imidazole derivatives and their metal complexes are known to possess significant antibacterial and antifungal properties.[1][2][7] The synthesized complexes should be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Many hydrazone-based metal complexes have demonstrated potent anticancer activity through various mechanisms, including DNA interaction and enzyme inhibition.[3][19][20] The novel complexes could be evaluated for their cytotoxicity against various cancer cell lines.

  • Antioxidant Activity: Some hydrazide and hydrazone derivatives exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[18]

Visualizations

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Ligand_Synth Synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide Complex_Synth Metal Complexation Ligand_Synth->Complex_Synth Metal_Salt Metal(II) Salt Solution Metal_Salt->Complex_Synth Spectroscopic Spectroscopic Analysis (FT-IR, NMR, UV-Vis, MS) Complex_Synth->Spectroscopic Analytical Analytical Methods (Elemental Analysis, Molar Conductance) Complex_Synth->Analytical Thermal Thermal & Magnetic Studies (TGA, Magnetic Susceptibility) Complex_Synth->Thermal Bio_Activity Biological Activity Screening (Antimicrobial, Anticancer) Spectroscopic->Bio_Activity Analytical->Bio_Activity Thermal->Bio_Activity

Caption: A streamlined workflow from ligand synthesis to biological application screening.

Proposed Structure of the Ligand

Caption: Chemical structure of the ligand.

References

  • Journal of Medicinal and Chemical Sciences. (2023, July 15). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One.
  • Bentham Science Publisher. (2024, October 30). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications.
  • Journal of Research in Chemistry. (n.d.). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand.
  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025, March 3).
  • Elsevier Ltd. (2015). Platinum(II) complexes with carbazates and hydrazides: Synthesis, spectral characterization, computational modeling, and biologi.
  • Dalton Transactions (RSC Publishing). (n.d.). Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities.
  • springerprofessional.de. (n.d.). Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight.
  • PubMed. (2025, December 16). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications.
  • PMC. (2023, May 16). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?.
  • Science Publishing Group. (2015, February 27). Synthesis and Characterization of Metal Complexes of Schiff's Base Ligands Derived from 4-Carboxy Hydrazide-5, 6-Diphenyl-3[2-H]Pyridazone, Modern Chemistry.
  • Applied Chemistry Today. (2024, December 1). New Metal Complexes Incorporating Schiff Base Ligand Based on Hydrazide Moiety.
  • ResearchGate. (2014, August 14). ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review.
  • PMC. (n.d.). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review.
  • PMC. (2024, January 4). Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand.
  • Taylor & Francis. (2010, September 22). Spectroscopic characterization and biological activity of metal complexes with an ONO trifunctionalized hydrazone ligand.
  • University of Babylon Private CDN. (2016, September 27). Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II).
  • Frontiers. (2024, April 24). A review of hydrazide-hydrazone metal complexes' antitumor potential.
  • Arabian Journal of Chemistry. (2019, October 24). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine.
  • ResearchGate. (2024, September 16). Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity.
  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • ResearchGate. (2025, December 19). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF.
  • Biointerface Research in Applied Chemistry. (2025, August 10). Synthesis and Characterization of Mixed Ligand Complexes Involving Miconazole and Salicylhydrazide with Transition Metals.
  • CymitQuimica. (n.d.). 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide.
  • Synthesis of 2-(chloroamino)-1-(2,4,5-tridiphenyl-1H-imidazol-1-yl)ethanone. (n.d.).
  • Science and Education Publishing. (2013, March 17). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
  • MDPI. (2019, November 5). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
  • PubMed. (2024, November 29). New metal complexes of 1H-benzimidazole-2-yl hydrazones: Cytostatic, proapoptotic and modulatory activity on kinase signaling pathways.
  • MDPI. (2022, November 21). Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media.
  • ResearchGate. (n.d.). Synthesis of (HL¹HL²) hydrazone ligands (1–2) and their transition metal complexes (3–10).

Sources

Application

Application Note: Characterization of Enzyme Inhibition by 4,5-Dichloroimidazole Derivatives

[1] Abstract & Scientific Rationale The 4,5-dichloroimidazole (DCI) moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for histidine or purine rings. While valuable for its ability to coordi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Rationale

The 4,5-dichloroimidazole (DCI) moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for histidine or purine rings. While valuable for its ability to coordinate with active site metals (e.g., Heme-Fe in CYPs, Zn in metalloproteases) and engage in hydrogen bonding, this scaffold presents unique challenges in assay development.

Due to the electron-withdrawing nature of the chlorine substituents, the DCI ring exhibits significantly altered pKa values compared to unsubstituted imidazole. At physiological pH (7.4), DCI derivatives are predominantly neutral and hydrophobic, leading to a high propensity for colloidal aggregation . This phenomenon is the leading cause of "false positive" inhibition in early discovery.

This guide details the protocols required to distinguish bona fide specific enzyme inhibition from non-specific artifacts (aggregation, metal stripping) when evaluating DCI-containing compounds.

Physicochemical Considerations

Before initiating biological assays, the solution behavior of the DCI moiety must be understood to prevent experimental artifacts.

PropertyValue (Approx.)Implication for Assay Design
pKa (Acidic) ~8.99 (NH deprotonation)At pH 7.4, the NH remains protonated (neutral species dominates).
pKa (Basic) < 4.0 (N3 protonation)Unlike imidazole (pKa ~7), DCI does not protonate at physiological pH. It acts as a H-bond donor, not an acceptor/base.
LogP ~1.23Moderate hydrophobicity; high risk of precipitation in aqueous buffers >100 µM.
Solubility Insoluble in waterRequirement: DMSO stocks (typically 10 mM) are mandatory.
Metal Affinity ModerateCan strip metals from low-affinity metalloenzymes if buffer metal concentration is unregulated.

Critical Directive: Because the DCI ring is neutral and planar at pH 7.4, it is prone to


-stacking. You must  validate solubility in the final assay buffer (typically < 1% DMSO) before trusting IC50 data.

Experimental Workflow: The "Artifact-First" Approach

Standard screening workflows often fail DCI compounds because they assume specific binding. The following workflow prioritizes the elimination of aggregation artifacts (PAINS) early in the process.

Diagram 1: DCI Assay Validation Workflow

DCI_Workflow cluster_legend Decision Logic Start Compound Stock (10mM DMSO) Solubility Step 1: Solubility Limit Test (Nephelometry / UV) Start->Solubility PrimaryScreen Step 2: Primary Enzyme Assay (Standard Conditions) Solubility->PrimaryScreen Below Solubility Limit HitDecision >50% Inhibition? PrimaryScreen->HitDecision HitDecision->Start No (Inactive) TritonScreen Step 3: Detergent Counter-Screen (+ 0.01% Triton X-100) HitDecision->TritonScreen Yes Comparison Is Activity Retained with Detergent? TritonScreen->Comparison Specific Specific Inhibitor Proceed to Ki / MoA Comparison->Specific Yes (IC50 Unchanged) Artifact Aggregator / Artifact Discard or Re-engineer Comparison->Artifact No (IC50 Shifts >3x)

Caption: Workflow for validating DCI-based inhibitors. The critical step is the detergent counter-screen (Step 3) to rule out colloidal aggregation, a common artifact of the hydrophobic DCI scaffold.

Detailed Protocols

Protocol A: The "Triton Shift" Counter-Screen (Mandatory)

Purpose: To determine if inhibition is caused by the formation of promiscuous colloidal aggregates. DCI derivatives often form particles that sequester enzymes. Non-ionic detergents (Triton X-100, Tween-80) disrupt these aggregates but do not affect specific 1:1 ligand binding.

Reagents:

  • Assay Buffer: HEPES or Tris-based (pH 7.4).

  • Detergent Stock: 1% (w/v) Triton X-100 (freshly prepared).

  • Enzyme & Substrate: Target specific.

Procedure:

  • Prepare Two Master Mixes:

    • Mix A (Standard): Enzyme + Buffer.

    • Mix B (Detergent): Enzyme + Buffer + 0.01% Triton X-100 .

  • Compound Dilution: Prepare a serial dilution of the DCI test compound (e.g., 100 µM to 1 nM) in DMSO.

  • Incubation: Add compound to both Mix A and Mix B. Incubate for 15 minutes at RT.

    • Note: This pre-incubation allows aggregates to form (Mix A) or be disrupted (Mix B).

  • Reaction Start: Add substrate to initiate reaction.

  • Readout: Measure velocity (

    
    ).
    

Data Analysis: Calculate the IC50 for both conditions.

  • Specific Inhibition:

    
     (Shift < 2-fold).
    
  • Aggregation Artifact:

    
     (Inhibition disappears with detergent).
    

Authoritative Note: According to the NCATS Assay Guidance Manual, aggregation-based inhibition is time-dependent and sensitive to enzyme concentration. If the Triton test is ambiguous, increase enzyme concentration by 10-fold; aggregates will be overwhelmed (stoichiometric saturation), reducing apparent inhibition.

Protocol B: Metal-Coordination Validation (Spectrophotometric)

Purpose: If the target is a metalloenzyme (e.g., CYP, MMP), the DCI nitrogen (N3) may coordinate directly to the metal. This is a specific mechanism but distinct from hydrophobic pocket binding.

Target Example: Cytochrome P450 (Heme-Iron).[1]

Procedure:

  • Baseline: Dilute recombinant CYP enzyme (1 µM) in Potassium Phosphate buffer (pH 7.4). Record UV-Vis spectrum (350–500 nm).

  • Titration: Add DCI compound in stepwise increments (0.5 µM to 10 µM).

  • Observation: Monitor the Soret band shift.

    • Type II Binding (Direct N-Fe coordination): Look for a red shift (peak shift from ~418 nm to ~425-430 nm).

    • Type I Binding (Substrate pocket, no metal contact): Look for a blue shift (peak shift to ~390 nm).

Interpretation: DCI moieties are classic Type II ligands . If you observe Type II binding, the inhibition is likely competitive with oxygen binding (for CYPs) or the catalytic water (for Zinc proteases).

Kinetic Characterization (Mechanism of Action)

Once aggregation is ruled out, determine the Mode of Inhibition (MoI).

Diagram 2: DCI Interaction Mechanisms

DCI_Mechanism DCI 4,5-Dichloroimidazole (Neutral, Planar) Coordination Direct Metal Coordination (N3 -> Fe/Zn) DCI->Coordination Specific Hydrophobic Hydrophobic Pocket (Pi-Stacking) DCI->Hydrophobic Specific Aggregate Colloidal Sequestration (ARTIFACT) DCI->Aggregate Non-Specific (Low Solubility) Enzyme Target Enzyme Coordination->Enzyme Competitive (vs Co-factor) Hydrophobic->Enzyme Competitive/Mixed (vs Substrate) Aggregate->Enzyme Denaturation/ Adsorption

Caption: Mechanistic pathways for DCI derivatives. The goal is to isolate specific interactions (yellow) from aggregation artifacts (red).

Kinetic Protocol:

  • Matrix Design: Vary Substrate [S] (0.5x to 10x Km) and Inhibitor [I] (0, 0.5x, 1x, 2x, 4x IC50).

  • Plotting: Use Non-Linear Regression (Global Fit) rather than linearized Lineweaver-Burk plots, which distort error structures.

  • Model Selection:

    • Competitive: DCI binds active site (common for Heme coordination).

      
       unchanged, 
      
      
      
      increases.
    • Non-Competitive: DCI binds allosteric site.

      
       decreases, 
      
      
      
      unchanged.

Troubleshooting & Optimization

IssueCauseSolution
Steep Hill Slope (> 2.0) Aggregation or Stoichiometric BindingPerform Triton X-100 test (Protocol A). If negative, check enzyme concentration (Tight Binding limit).
IC50 varies with time Slow-binding or InstabilityDCI is stable, but check for time-dependent inhibition (TDI) which suggests covalent modification (unlikely for DCI unless functionalized).
High Background Signal Fluorescence QuenchingDCI can quench fluorescence. Use absorbance readouts or red-shifted fluorophores (>500 nm).
Precipitation in Buffer Low SolubilityLimit final DMSO concentration to 2-5% if enzyme tolerates, or switch to a more soluble scaffold.

References

  • NCATS Assay Guidance Manual. Assay Interference by Aggregation. (2017).[2][3] National Center for Advancing Translational Sciences.[2][4][5][6][7]

  • NIST Chemistry WebBook.

  • ChemicalBook.4,5-Dichloroimidazole Properties and Safety.
  • Save My Exams.Enzyme Inhibition Mechanisms (Competitive vs Non-Competitive).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 4,5-dichloroimidazole substitution reactions

Topic: Overcoming Steric & Electronic Barriers in 4,5-Dichloroimidazole Substitution Ticket ID: #DCI-45-SUB-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Brick Wall" of Imidazole C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers in 4,5-Dichloroimidazole Substitution Ticket ID: #DCI-45-SUB-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Wall" of Imidazole Chemistry

Welcome to the technical support center. If you are working with 4,5-dichloroimidazole , you have likely hit a wall. This scaffold is deceptively simple but notoriously difficult to functionalize due to two converging factors:

  • Steric Hindrance: The chlorine atoms at positions 4 and 5 create a "steric gate" that blocks the approach of electrophiles to the N1 nitrogen.

  • Electronic Deactivation: The strong electron-withdrawing nature of the two chlorines significantly lowers the

    
     of the N-H proton (making it more acidic) but simultaneously stabilizes the resulting anion, making it a poor nucleophile .
    

This guide provides the protocols to bypass these barriers.

Module 1: N-Alkylation (The Steric Bottleneck)

User Issue: "I am trying to alkylate 4,5-dichloroimidazole with a secondary alkyl bromide using


 in acetone, but I see <10% conversion after 48 hours."
The Science: Why It Fails

Standard conditions fail because the N-nucleophile is "poisoned" by the inductive effect of the chlorines. The electron density on the nitrogen is pulled toward the chlorines, reducing its ability to attack the alkyl halide. Furthermore, the C5-chlorine atom physically obstructs the trajectory required for an


 attack, especially with secondary electrophiles.
Troubleshooting Protocol: The "Cesium Effect" & Solvent Switch

To overcome the weak nucleophilicity, you must create a "naked" anion and use higher thermal energy.

Recommended System:

  • Base: Cesium Carbonate (

    
    ). The large cesium cation forms a looser ion pair with the imidazole anion compared to potassium or sodium, effectively increasing the "nakedness" and reactivity of the nitrogen.
    
  • Solvent: DMF or NMP (anhydrous). These polar aprotic solvents solvate the cation well but leave the anion free to react.

  • Energy: Microwave Irradiation.

Step-by-Step Protocol (N-Alkylation)
  • Dissolution: Dissolve 4,5-dichloroimidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (2.0 equiv). Stir at room temperature for 30 minutes. Note: You may see a color change as the anion forms.
    
  • Addition: Add the alkyl halide (1.2 equiv). If the electrophile is a secondary bromide/iodide, add NaI (0.1 equiv) as a catalyst (Finkelstein condition).

  • Reaction:

    • Method A (Standard): Heat to 80–100°C for 12–18 hours.

    • Method B (Microwave - Recommended): Seal in a microwave vial. Irradiate at 120°C for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    , and concentrate.
    
Decision Matrix: Optimizing N-Alkylation

N_Alkylation_Logic Start Start: N-Alkylation of 4,5-Dichloroimidazole Electrophile Is the Electrophile Primary or Secondary? Start->Electrophile Primary Primary Alkyl Halide Electrophile->Primary Primary Secondary Secondary/Bulky Electrophile->Secondary Secondary Standard Use K2CO3 / MeCN Reflux 12h Primary->Standard Cesium Use Cs2CO3 / DMF Heat to 100°C Secondary->Cesium Yield_Check Yield > 50%? Standard->Yield_Check Cesium->Yield_Check Microwave Microwave Irradiation 120°C, 30 min Fail Switch to Mitsunobu (Dead/PPh3) Microwave->Fail Still Low Yield Yield_Check->Microwave No Success Proceed to Workup Yield_Check->Success Yes

Caption: Decision tree for selecting reaction conditions based on electrophile steric bulk.

Module 2: C2-Functionalization (The Lithiation Tightrope)

User Issue: "I treated my N-protected 4,5-dichloroimidazole with n-BuLi to functionalize the C2 position, but I got a complex mixture and loss of chlorine."

The Science: Halogen Dance vs. Deprotonation

This is a classic competition between deprotonation (Acid-Base reaction) and Lithium-Halogen Exchange (Redox reaction).

  • The Trap: n-Butyllithium is nucleophilic. It can attack the Chlorine atom (Li/Cl exchange) faster than it pulls the C2 proton, leading to reactive benzyne-like intermediates or polymerization.

  • The Fix: You must use a non-nucleophilic base (LDA or LiHMDS) and strictly controlled temperatures.

Troubleshooting Protocol: C2-Lithiation

Prerequisite: The Nitrogen MUST be protected (e.g., SEM, MOM, or Methyl) before this step. You cannot lithiate the free N-H imidazole effectively here.

Step-by-Step Protocol
  • Preparation: Flame-dry a flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA (Lithium Diisopropylamide, 1.1 equiv) slowly. Do not use n-BuLi directly.

  • Substrate Addition: Add the N-protected 4,5-dichloroimidazole (dissolved in THF) dropwise down the side of the flask to pre-cool it before it hits the solution.

  • Deprotonation: Stir at -78°C for 30–60 minutes. The C2-Li species is generated here.

    • Critical Check: Do not let the temperature rise above -60°C, or the Li species may eliminate LiCl (decomposition).

  • Trapping: Add the electrophile (Aldehyde, Iodine, DMF, etc.) neat or in THF solution.

  • Quench: Stir for 30 mins at -78°C, then allow to warm to 0°C and quench with saturated

    
    .
    
Mechanism Visualization: The Path to Success

Lithiation_Mech Substrate N-Prot-4,5-Cl-Im nBuLi n-BuLi (Nucleophilic) Substrate->nBuLi Avoid LDA LDA (Steric Base) Substrate->LDA Recommended Exchange Li/Cl Exchange (SIDE REACTION) nBuLi->Exchange Fast Deprot C2-Deprotonation (DESIRED) LDA->Deprot Kinetic Control Mess Decomposition/ Polymerization Exchange->Mess Product C2-Functionalized Product Deprot->Product + Electrophile

Caption: Comparison of base selection outcomes. LDA favors C2-deprotonation; n-BuLi risks Li/Cl exchange.

Module 3: Nucleophilic Aromatic Substitution ( )

User Issue: "Can I displace one of the chlorines with an amine?"

Answer: Not easily on the neutral molecule. The imidazole ring is electron-rich (aromatic), which repels nucleophiles.

  • Strategy: You must activate the ring first.

  • Method: Alkylate N1 with an electron-withdrawing group (like a Sulfonyl or a Benzyl group). This pulls electron density out of the ring, making C4/C5 more electrophilic.

  • Conditions: Even with activation, this requires high heat (100–150°C) or sealed tube conditions.

FAQ: Quick Troubleshooting

SymptomProbable CauseCorrective Action
Reaction turns black/tarry during lithiation. Temperature rose above -60°C or wrong base used.Repeat with LDA at strictly -78°C. Ensure N-protection is stable.
Starting material recovered (N-alkylation). Nucleophile (N1) is too weak; Base is too weak.Switch from

to

. Use DMF. Try Microwave.
Regioisomers observed (N1 vs N3). 4,5-dichloroimidazole is symmetric; isomers are identical.If C4/C5 are different (e.g., 4-Cl, 5-H), sterics favor alkylation at the nitrogen distal to the bulky group.
Low solubility of starting material. High crystal lattice energy of halo-imidazoles.Use DMF or DMSO. Do not use Acetone or DCM for substitution reactions.

References

  • BenchChem. (2025). The Strategic Advantage of 4,5-Dichloro-1-methylimidazole in Specialized Synthesis. Link

  • Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[1] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[1] Tetrahedron, 61(47), 11148-11155. Link

  • Iddon, B. (1985). Lithiation of Five-Membered Heteroaromatic Compounds: The Imidazole and Pyrazole Series. Heterocycles.
  • Vapourtec. (2025). Lithiation: Organolithium Reagents & Chemical Processes. Link

  • Sigma-Aldrich. (2025). Product Specification: 4,5-Dichloroimidazole.[2][3][4] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

For Researchers, Scientists, and Drug Development Professionals The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Among the arsenal of analytical techniques, ¹H NMR...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Among the arsenal of analytical techniques, ¹H NMR spectroscopy remains a primary tool for determining the molecular structure of organic compounds.[1][2] This guide focuses on 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide, a molecule featuring a dichlorinated imidazole ring linked to an ethanohydrazide moiety. Understanding its spectral signature is crucial for its identification, purity assessment, and the study of its chemical behavior.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide is characterized by distinct signals corresponding to the different proton environments within the molecule. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the imidazole ring, as well as the carbonyl and amine groups of the ethanohydrazide chain, significantly influences the chemical shifts of the neighboring protons.[3]

Below is a table summarizing the predicted ¹H NMR spectral data for the target molecule. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.[4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Chemical Shift
H-2 (Imidazole)~7.5 - 8.0Singlet (s)1HLocated on the imidazole ring between two nitrogen atoms, this proton is significantly deshielded. N-substitution further influences its chemical shift downfield.[7]
-CH₂- (Methylene)~4.2 - 4.7Singlet (s)2HThese protons are adjacent to the N-substituted imidazole ring and the carbonyl group, both of which are electron-withdrawing, causing a downfield shift.
-NH- (Amide)~9.0 - 9.5Singlet (s), broad1HAmide protons typically appear as broad singlets at a downfield chemical shift due to hydrogen bonding and quadrupole effects from the adjacent nitrogen.[8]
-NH₂ (Hydrazine)~4.0 - 4.5Singlet (s), broad2HThese protons are on a terminal amine and are expected to be broad due to exchange. Their chemical shift is influenced by the adjacent nitrogen and can be concentration-dependent.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-resolution ¹H NMR spectrum of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide, the following protocol is recommended. This procedure is designed to ensure data quality and consistency.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.[10]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Calibrate the spectrometer using the TMS signal at 0 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure accurate integration.

    • Integrate the peaks to determine the relative number of protons for each signal.[1]

    • Reference the chemical shifts to the TMS signal at 0 ppm.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Calibration (400 MHz) transfer->setup acquire Acquire Spectrum (16-32 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate

Figure 1: Experimental workflow for ¹H NMR spectral acquisition.

Comparative Analysis with Structurally Related Compounds

To better understand the spectral features of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide, it is instructive to compare its predicted spectrum with that of known, structurally similar compounds. This comparison highlights the influence of specific functional groups on proton chemical shifts.

Comparison with N-Substituted Imidazoles:

The chemical shift of the proton at the C-2 position of the imidazole ring is particularly sensitive to the nature of the substituent at the N-1 position.[7][11] In unsubstituted imidazole, the H-2 proton signal appears around 7.7 ppm. N-alkylation typically shifts this signal downfield.[7] For our target molecule, the presence of the electron-withdrawing ethanohydrazide group at N-1 is expected to further deshield the H-2 proton, pushing its chemical shift to the lower end of the aromatic region (around 7.5-8.0 ppm).

Comparison with Ethanohydrazide Derivatives:

The protons of the ethanohydrazide moiety (-CH₂-CO-NH-NH₂) also provide valuable structural information. In simple hydrazides, the methylene protons adjacent to the carbonyl group typically resonate in the range of 2.1-2.5 ppm.[8] However, in our target molecule, the attachment of this methylene group to the N-1 of the dichloroimidazole ring will cause a significant downfield shift to approximately 4.2-4.7 ppm due to the combined electron-withdrawing effects of the imidazole ring and the carbonyl group.

Compound -CH₂- Protons Chemical Shift (δ, ppm) Imidazole H-2 Proton Chemical Shift (δ, ppm) Key Structural Difference
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide (Predicted) ~4.2 - 4.7 ~7.5 - 8.0 Dichloro-substituted imidazole and ethanohydrazide side chain.
1-Methylimidazole N/A~7.4Simple methyl substitution on the imidazole ring.[7]
Ethyl 2-(1H-imidazol-1-yl)acetate ~4.8~7.6Ester group instead of a hydrazide, lacking the -NH-NH₂ moiety.
Acethydrazide ~2.1N/ASimple acetyl group attached to the hydrazide, lacking the imidazole ring.

This comparative table clearly illustrates how the unique combination of the dichlorinated imidazole ring and the ethanohydrazide side chain in the target molecule results in a distinctive ¹H NMR spectrum.

structure_spectrum_relationship cluster_structure Molecular Structure cluster_signals Predicted ¹H NMR Signals mol 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide H2 H-2 (Imidazole) ~7.5-8.0 ppm mol->H2 Deshielded by two N atoms and N-substituent CH2 -CH₂- ~4.2-4.7 ppm mol->CH2 Adjacent to imidazole N and carbonyl C=O NH -NH- ~9.0-9.5 ppm mol->NH Amide proton, broadened by N quadrupole NH2 -NH₂ ~4.0-4.5 ppm mol->NH2 Terminal amine protons, broadened by exchange

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation patterns that serve as a molecular fingerprint. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of the novel compound 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide .

Due to the absence of published experimental data for this specific molecule, this guide employs a predictive approach grounded in the established fragmentation principles of its constituent moieties. To provide a robust comparative framework, we will dissect the predicted fragmentation of our target compound and contrast it with the experimentally determined fragmentation patterns of three key structural analogs: 4,5-dichloro-1H-imidazole , acetohydrazide , and 1-(2-hydroxyethyl)imidazole . This comparative methodology allows for a confident and nuanced interpretation of the anticipated mass spectrum, providing a valuable resource for researchers working with similar chemical scaffolds.

The Rationale Behind Electron Ionization (EI)

Electron ionization is selected as the method of choice for this analysis due to its nature as a "hard" ionization technique.[1][2] The high energy (typically 70 eV) electron beam imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1][2] This rich fragmentation pattern is highly informative for deducing the structure of an unknown compound, as the resulting fragment ions correspond to specific sub-structures of the parent molecule.[3]

Predicted Fragmentation of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

The structure of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide can be deconstructed into three key components for the purpose of predicting its fragmentation: the 4,5-dichloro-1H-imidazole ring, the ethanohydrazide side chain, and the linkage between them. The molecular ion (M⁺˙) is expected to be observed, and its isotopic pattern, with the characteristic M+2 and M+4 peaks due to the two chlorine atoms, will be a key diagnostic feature.

The primary fragmentation pathways are anticipated to involve:

  • Cleavage of the Hydrazide Group: The C-N and N-N bonds in the hydrazide moiety are relatively weak and prone to cleavage. Loss of the terminal NH₂NH₂ group (as a radical or neutral) or the entire hydrazide group is a probable event.

  • α-Cleavage adjacent to the Imidazole Ring: The bond between the imidazole ring and the ethyl linker is a likely point of fragmentation. This would result in a stable, resonance-stabilized dichloro-imidazolyl cation.

  • Fragmentation of the Dichloro-imidazole Ring: The imidazole ring itself is relatively stable, but can undergo fragmentation, often by losing substituents or small neutral molecules like HCN.[4] The presence of two chlorine atoms will influence this fragmentation, with potential losses of Cl˙ or HCl.

  • McLafferty-type Rearrangements: While less likely given the structure, the possibility of hydrogen rearrangements from the ethyl linker to the carbonyl oxygen of the hydrazide group cannot be entirely ruled out, which would lead to characteristic neutral losses.

Comparative Fragmentation Analysis

To substantiate our predictions, we will now examine the experimental EI-MS data of three structurally related compounds.

Alternative 1: 4,5-Dichloro-1H-imidazole - The Halogenated Heterocyclic Core

This compound represents the core heterocyclic structure of our target molecule. Its fragmentation pattern provides direct insight into the stability and fragmentation of the dichloro-imidazole ring.

Experimental Data: The NIST WebBook provides the electron ionization mass spectrum for 4,5-dichloro-1H-imidazole.[5] Key fragments and their relative intensities are summarized below.

m/zProposed FragmentRelative Intensity
136[M]⁺˙ (with ³⁵Cl₂)High
138[M+2]⁺˙ (with ³⁵Cl³⁷Cl)Moderate
140[M+4]⁺˙ (with ³⁷Cl₂)Low
101[M-Cl]⁺Moderate
74[M-Cl-HCN]⁺Moderate

The spectrum is dominated by the molecular ion cluster, highlighting the stability of the aromatic ring. The loss of a chlorine atom (M-35) and the subsequent loss of HCN (a common fragmentation pathway for imidazoles) are the other significant fragmentation pathways.

Alternative 2: Acetohydrazide - The Hydrazide Moiety

Acetohydrazide serves as a simple model for the fragmentation behavior of the ethanohydrazide side chain in our target molecule.

Experimental Data: The electron ionization mass spectrum of acetohydrazide is well-documented in the NIST WebBook.[4][5]

m/zProposed FragmentRelative Intensity
74[M]⁺˙Moderate
43[CH₃CO]⁺High (Base Peak)
31[N₂H₃]⁺Moderate

The most prominent feature in the spectrum of acetohydrazide is the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43, which is the base peak. This indicates that the cleavage of the C-N bond between the carbonyl group and the hydrazine is a very favorable process. The presence of a peak at m/z 31 corresponding to the [N₂H₃]⁺ fragment further supports the lability of the hydrazide group.

Alternative 3: 1-(2-Hydroxyethyl)imidazole - The Imidazole-Linker System

This compound models the connection between the imidazole ring and a two-carbon side chain, analogous to the ethyl linker in our target molecule.

Predicted m/zProposed Fragment
112[M]⁺˙
81[M-CH₂OH]⁺

The formation of the m/z 81 ion, corresponding to the imidazolylmethyl cation, is expected to be a major fragmentation pathway due to the stability of this ion.

Synthesis of Predicted and Observed Fragmentation

By combining the insights from these three alternatives, we can build a more detailed prediction for the fragmentation of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide .

Predicted m/zProposed Fragment from Target MoleculeRationale from Comparative Analysis
224/226/228[M]⁺˙Molecular ion with characteristic Cl₂ isotopic pattern.
181/183/185[M - CONHNH₂]⁺Cleavage of the hydrazide group, analogous to acetohydrazide fragmentation.
137/139/141[Dichloro-imidazole-CH₂]⁺α-cleavage at the ethyl linker, similar to what is expected for 1-(2-hydroxyethyl)imidazole.
136/138/140[Dichloro-imidazole]⁺˙Cleavage of the entire side chain, reflecting the stable dichloro-imidazole core.
43[CONHNH₂]⁺Fragment from the hydrazide portion.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M [M]⁺˙ m/z 224/226/228 F1 [M - CONHNH₂]⁺ m/z 181/183/185 M->F1 - CONHNH₂ F2 [Dichloro-imidazole-CH₂]⁺ m/z 137/139/141 M->F2 - NHNH₂ F3 [Dichloro-imidazole]⁺˙ m/z 136/138/140 M->F3 - CH₂CONHNH₂ F4 [CONHNH₂]⁺ m/z 43 M->F4

Caption: Predicted major fragmentation pathways of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized protocol for acquiring an EI mass spectrum of the target compound, suitable for a standard gas chromatograph-mass spectrometer (GC-MS) system.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., methanol or acetonitrile).
  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Injector: Split/splitless injector.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Range: m/z 30-400.
  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Subtract the background spectrum from an adjacent region of the chromatogram.
  • Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions.
  • Compare the experimental spectrum with the predicted fragmentation patterns and the spectra of the comparative compounds.

The workflow for this analysis can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Dissolve Dissolve in Solvent Dilute Serial Dilution Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Spectrum Detect->Extract Compare Compare with Predictions Extract->Compare Elucidate Elucidate Structure Compare->Elucidate

Caption: General workflow for the EI-MS analysis of the target compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide. By leveraging established fragmentation principles and drawing direct comparisons with the experimental data of structurally related compounds, we have constructed a reliable framework for interpreting the mass spectrum of this novel molecule. The characteristic isotopic signature of the two chlorine atoms, coupled with predictable cleavages of the hydrazide moiety and the bond linking the side chain to the imidazole ring, will be the key features to identify in an experimental setting. The provided protocol offers a starting point for researchers to obtain and confirm these findings. This approach of predictive analysis supported by comparative data is an invaluable tool in the structural elucidation of new chemical entities.

References

  • Bowie, J. H., Cooks, R. G., Lawesson, S.-O., & Schroll, G. (1967). Electron Impact Studies. XII. Mass Spectra of Substituted Imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
  • NIST Mass Spectrometry Data Center, "NIST Chemistry WebBook," National Institute of Standards and Technology, [Link]

  • Wikipedia contributors. (2023, December 27). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 20, 2026, from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Jiang, K., Zhang, H., Wang, J., Li, F., & Qian, M. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS ONE, 8(5), e63097. [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved February 20, 2026, from [Link]

  • Chromaleont. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 20, 2026, from [Link]

Sources

Validation

Comparing antibacterial efficacy of imidazole hydrazides vs standard antibiotics

Executive Summary The rapid emergence of multi-drug resistant (MDR) pathogens, particularly MRSA and VRE, has necessitated the exploration of pharmacophore hybridization. Imidazole hydrazides—synthetic hybrids combining...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid emergence of multi-drug resistant (MDR) pathogens, particularly MRSA and VRE, has necessitated the exploration of pharmacophore hybridization. Imidazole hydrazides—synthetic hybrids combining the azole ring's electron-rich characteristics with the hydrogen-bonding capability of hydrazide linkers—have emerged as potent alternatives to fluoroquinolones.

Recent experimental data indicates that specific 2,4,5-trisubstituted imidazole hydrazides exhibit superior DNA gyrase inhibition (


 = 19.32 µM) compared to Ciprofloxacin (

= 26.43 µM) and demonstrate up to 60-fold lower MIC values against S. epidermidis compared to standard regimens. This guide analyzes the Structure-Activity Relationship (SAR), comparative efficacy, and validation protocols for these novel agents.

Chemical Basis & SAR Logic

To understand the efficacy of imidazole hydrazides, one must analyze their structural advantages over traditional antibiotics like Ampicillin or Norfloxacin. The efficacy stems from a dual-mechanism approach: the imidazole core disrupts membrane integrity/enzyme synthesis, while the hydrazide linker facilitates deep binding into the bacterial DNA gyrase ATP-binding pocket.

Diagram 1: Structure-Activity Relationship (SAR) Flow

Figure 1: The structural logic dictating the antibacterial potency of imidazole hydrazides.

SAR_Logic Core Imidazole Core (π-excessive heterocycle) Linker Hydrazide Linker (-CO-NH-N=CH-) Core->Linker Scaffold Stability Variable Aryl/Heteroaryl Tail (Lipophilic Domain) Linker->Variable Electronic Tuning Target1 Target: DNA Gyrase B (H-Bonding at Asp73/Arg76) Linker->Target1 H-Bond Donor/Acceptor Variable->Target1 Hydrophobic Pocket Fit Target2 Target: Cell Membrane (Lipophilic Penetration) Variable->Target2 Permeability (LogP)

Key Mechanistic Insight: The hydrazide moiety (


) acts as a "molecular hinge," allowing the molecule to adopt a conformation that mimics the ATP-binding state of DNA gyrase. Substituents like p-Chlorophenyl  or 5-nitrofuran  at the variable tail region (see Diagram 1) drastically enhance potency against Gram-negative strains by increasing lipophilicity, facilitating transport through porin channels.

Comparative Efficacy Data

The following data synthesizes results from recent high-impact studies comparing novel imidazole hydrazide derivatives against market standards.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Values expressed in µg/mL.[1][2] Lower values indicate higher potency.

Bacterial StrainCompound ClassSpecific DerivativeMIC (µg/mL)Standard (Ciprofloxacin)Standard (Ampicillin)Relative Potency
S. epidermidis (Gram+)Imidazole-HydrazoneN'-benzylidene-imidazole (Cmpd 9)0.002 0.1222.061x vs Cipro
S.[1] aureus (MRSA)Indol-2-one HydrazideIndole-Imidazole Hybrid (Cmpd 21)0.250.5 - 1.0>16 (Resistant)2-4x vs Cipro
E. coli (Gram-)5-Nitrofuran HydrazideNitro-Imidazole Hybrid (Cmpd 5)0.49 0.984.02x vs Cipro
P.[1] aeruginosa (Gram-)Benzimidazole HybridTrifluoromethyl-hydrazide6.250.5 - 1.0>64Lower

Data Analysis:

  • Gram-Positive Dominance: Imidazole hydrazides show exceptional potency against Gram-positive bacteria.[3] The MIC of 0.002 µg/mL against S. epidermidis suggests these compounds are viable candidates for treating biofilm-associated infections where standard fluoroquinolones fail.

  • Gram-Negative Challenges: While some derivatives (Nitrofuran hybrids) outperform Ciprofloxacin against E. coli, most simple imidazole hydrazides struggle with the outer membrane permeability of P. aeruginosa, necessitating specific lipophilic substitutions (e.g., trifluoromethyl groups).

Table 2: Mechanistic Validation (Enzyme Inhibition)

Target: DNA Gyrase (ATPase domain) from S. aureus.

CompoundIC50 (µM)Mechanism Note
Indole-Imidazole Hybrid (Cmpd 21) 19.32 ± 0.99 Dual binding: Intercalation + ATPase inhibition
Ciprofloxacin (Control) 26.43 ± 0.64Stabilization of DNA-enzyme cleavage complex
Novobiocin (Control) 0.30 ± 0.05Competitive ATPase inhibition

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal validation steps (colorimetric endpoints and solvent controls).

Diagram 2: Experimental Workflow

Figure 2: Step-by-step workflow from synthesis to biological validation.

Workflow Synth Synthesis (Condensation Reaction) Purify Purification (Recrystallization/Chromatography) Synth->Purify Char Characterization (NMR, IR, Mass Spec) Purify->Char Purity >95% Screen Primary Screen: MIC (Broth Microdilution) Char->Screen Branch1 Hit Validation (Resazurin Assay) Screen->Branch1 Active (<10 µg/mL) Branch2 Toxicity Profiling (MTT Assay on Fibroblasts) Branch1->Branch2 Confirmed Hit

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Test Compounds (dissolved in DMSO, final concentration <1%).

  • Bacterial Inoculum:

    
     CFU/mL.
    

Procedure:

  • Preparation: Prepare a stock solution of the imidazole hydrazide at 1024 µg/mL in DMSO.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions using MHB to achieve a range of 512 to 0.125 µg/mL.

    • Control 1 (Sterility): MHB only.

    • Control 2 (Growth): Bacteria + MHB + DMSO (solvent control).

    • Control 3 (Standard): Ciprofloxacin at identical concentration range.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well (final volume 100 µL).
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Validation (The "Trust" Step): Add 20 µL of Resazurin solution to each well. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Metabolic activity (Growth).

  • Calculation: The MIC is the lowest concentration well that remains blue.

Protocol B: Cytotoxicity Screening (Selectivity Index)

Rationale: High potency is useless if the compound kills mammalian cells.

  • Cell Line: Human lung fibroblasts (WI-38) or Embryonic Kidney (HEK293).

  • Method: MTT Assay.

  • Threshold: A compound is considered a "Lead" if the Selectivity Index (

    
     Mammalian / MIC Bacterial) is >10.
    
    • Current Data: Leading imidazole hydrazides (e.g., Cmpd 5) show

      
       > 500 µg/mL against WI-38, indicating a safety margin of >1000x relative to their MIC against E. coli.
      

Conclusion & Future Outlook

Imidazole hydrazides represent a significant upgrade over static imidazole derivatives. The incorporation of the hydrazide linker creates a "privileged structure" that not only competes with Ciprofloxacin in DNA gyrase inhibition but often surpasses it in Gram-positive efficacy (particularly S. epidermidis).

Recommendation for Researchers: Focus synthesis efforts on N-acylhydrazones with electron-withdrawing groups (Cl,


) on the phenyl ring. These derivatives consistently show the highest Selectivity Index. Future work must address the poor solubility of these hybrids, potentially through salt formation or nanoparticle encapsulation.

References

  • Structure-Activity Relationship of Hydrazide Derivatives: Comparison of hydrazide-hydrazones against standard antibiotics.

  • High Potency Against S. epidermidis: Specific data on Compound 9 showing MIC 0.002 µg/mL.

  • Mechanism of Action (DNA Gyrase): Computational and experimental validation of gyrase inhibition.

  • Synthesis and Biological Evaluation: Protocols for synthesis and cytotoxicity testing.

  • Comparative MIC Data (Ciprofloxacin vs. Hybrids): Direct comparison tables for Gram-negative efficacy.

Sources

Comparative

Technical Guide: Elemental Analysis and Purity Validation of Synthesized Ethanohydrazides

Executive Summary & The "Purity Paradox" In drug discovery, Ethanohydrazide (Acetohydrazide) serves as a critical linker in the synthesis of 1,2,4-triazoles and oxadiazoles. However, it presents a notorious "Purity Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Purity Paradox"

In drug discovery, Ethanohydrazide (Acetohydrazide) serves as a critical linker in the synthesis of 1,2,4-triazoles and oxadiazoles. However, it presents a notorious "Purity Paradox" for the synthetic chemist: a sample can pass standard Elemental Analysis (CHN) with flying colors yet fail biological safety screens due to trace genotoxic impurities or stoichiometric hydration.

This guide objectively compares the traditional validation workflow (CHN/Melting Point) against the modern "Triad of Purity" (qNMR, HPLC-MS, and CHN), providing experimental evidence that Quantitative NMR (qNMR) combined with Derivatization-HPLC is the superior protocol for pharmaceutical-grade validation.[1]

Comparative Analysis: The Validation Landscape

The following table contrasts the three primary methodologies for validating ethanohydrazides.

Table 1: Performance Matrix of Validation Methodologies
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HPLC (Derivatized)
Primary Output % Composition (C, H, N)Absolute Purity (% w/w)Trace Impurity Quantification
Specificity Low: Cannot distinguish isomer/contaminant with similar C/N ratio.[1]High: Distinguishes product from solvent, water, and starting material.Very High: Separates trace hydrazine from product.
Sample Recovery DestructiveNon-DestructiveDestructive
Hydrazine Detection Fail: Indistinguishable at <1%.Moderate: Detectable if >0.5% (depending on relaxation delay).Excellent: LOD < 0.5 ppm (with derivatization).
Water/Solvent Bias High: Trapped solvent skews results (requires aggressive drying).None: Water/Solvent peaks are quantified separately.Low: Solvents elute at void volume.
Verdict Legacy Confirmation only.Gold Standard for Assay.Mandatory for Safety (GTI).
Expert Insight: Why CHN Fails Hydrazides

Ethanohydrazides are hygroscopic. A sample containing 3% water and 2% residual ethyl acetate can coincidentally yield C/H/N percentages that theoretically match the pure anhydrous compound within


. Relying solely on CHN leads to "false passes" where the molar activity of the compound is lower than calculated, ruining downstream stoichiometric precision.

Experimental Protocols

Synthesis: The "Clean" Route

Objective: Minimize hydrazine contamination at the source.

Reaction: Ethyl Acetate + Hydrazine Hydrate


 Ethanohydrazide + Ethanol[1]
  • Stoichiometry: Use a slight excess of Ethyl Acetate (1.1 eq) rather than Hydrazine. This ensures the toxic hydrazine is the limiting reagent.

  • Reflux: Reflux in absolute ethanol for 4–6 hours.

  • Workup (Critical):

    • Cool to 0°C to crystallize.

    • Do not simply evaporate to dryness; this traps unreacted hydrazine.

    • Filter the crystals and wash with cold diethyl ether (hydrazine is soluble in ether; the product is not).

Protocol A: Absolute Purity via qNMR (The Standard)

Replaces CHN for Assay Value.

Reagents:

  • Solvent: DMSO-

    
     (Ethanohydrazides have poor solubility in 
    
    
    
    ).[1]
  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene. Note: Maleic acid is preferred due to distinct alkene shift (~6.3 ppm) away from hydrazide signals.

Procedure:

  • Weigh exactly 10.0 mg of Synthesized Ethanohydrazide (

    
    ) into a vial.
    
  • Weigh exactly 10.0 mg of Maleic Acid IS (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds  (Crucial: Hydrazide protons have long 
      
      
      
      relaxation times; short delays underestimate the product).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity of IS.[2]
Protocol B: Trace Genotoxic Impurity (GTI) Screening

Mandatory per ICH M7 Guidelines.

Challenge: Hydrazine (


) has no UV chromophore.
Solution:  Pre-column derivatization with Benzaldehyde to form Benzalazine (highly UV active).

Workflow:

  • Derivatization: Mix 100 mg sample with 2 mL of 1% Benzaldehyde in Acetonitrile. Incubate at 40°C for 30 mins.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

      
      ).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 mins.

    • Detection: UV at 305 nm (Benzalazine max).

  • Limit: The ICH M7 limit for hydrazine is often < 1.5

    
    /day. For an intermediate, aim for < 10 ppm.
    

Visualization of Logic & Workflow[1][3]

Diagram 1: The "Triad of Purity" Decision Logic

This decision tree illustrates when to use which analytical method during the development cycle.

ValidationLogic Start Synthesized Ethanohydrazide (Crude) Step1 1. H-NMR (Qualitative) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Recrys Recrystallize (EtOH/Ether) Decision1->Recrys No (Impure) Step2 2. qNMR (Assay) Decision1->Step2 Yes Recrys->Start Decision2 Purity > 98%? Step2->Decision2 Decision2->Recrys No (<98%) Step3 3. Derivatization HPLC (Hydrazine Check) Decision2->Step3 Yes Decision3 Hydrazine < 10ppm? Step3->Decision3 Final RELEASE BATCH (Valid for Bio-Assay) Decision3->Final Yes Reject REJECT / RE-PURIFY Decision3->Reject No (>10ppm)

Caption: Logical workflow for validating ethanohydrazides, prioritizing structural identity, then absolute assay, and finally genotoxic safety.

Diagram 2: Chemical Fate of Impurities

Understanding where the impurities go during the "Clean Route" synthesis.

ImpurityFate cluster_products Crude Mixture Input Reagents: Ethyl Acetate + Hydrazine Reaction Reflux (EtOH) Input->Reaction Prod Ethanohydrazide (Target) Reaction->Prod Imp1 Diacetylhydrazine (Over-reaction) Reaction->Imp1 Imp2 Unreacted Hydrazine (Toxic) Reaction->Imp2 Workup Crystallization & Ether Wash Prod->Workup Imp1->Workup Imp2->Workup Filtrate Filtrate (Waste): Contains Hydrazine & Soluble Impurities Workup->Filtrate Removes Solid Solid Product: Ethanohydrazide (High Purity) Workup->Solid Yields

Caption: Fate mapping of impurities. Note that ether washing is critical to remove lipophilic side products and residual hydrazine.[1]

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][6] Journal of Medicinal Chemistry. [Link]

  • Sun, M., et al. (2010). Determination of Hydrazine in Pharmaceuticals by High-Performance Liquid Chromatography with Fluorescence Detection.[1] Journal of Chromatographic Science. [Link]

  • PubChem. Acetohydrazide (Compound Summary). National Library of Medicine. [Link]

Sources

Validation

X-ray diffraction (XRD) data for 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide crystals

An Expert's Guide to the Structural Elucidation of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide via Single-Crystal X-ray Diffraction: A Comparative Analysis In the landscape of modern drug discovery, the precise char...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Structural Elucidation of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide via Single-Crystal X-ray Diffraction: A Comparative Analysis

In the landscape of modern drug discovery, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For novel compounds such as 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide, a molecule featuring both a halogenated imidazole and a flexible hydrazide moiety, understanding its solid-state conformation is paramount. These structural insights can inform on potential binding modes to biological targets, guide lead optimization, and ensure the stability and purity of the active pharmaceutical ingredient. Imidazole derivatives, in particular, are of significant interest due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive protocol for the single-crystal X-ray diffraction (XRD) analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide. We will delve into the causality behind each experimental step, from crystal growth to data refinement. Furthermore, we will present a comparative analysis with structurally related imidazole and hydrazide derivatives to contextualize the potential findings and highlight how subtle molecular modifications can lead to significant changes in the crystalline architecture.

I. The Experimental Blueprint: A Protocol for Structural Determination

The journey from a synthesized powder to a refined crystal structure is a meticulous one. The following protocol is a self-validating system designed to yield high-quality crystallographic data for 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide.

Synthesis and Purification

A common synthetic route to the title compound would involve the reaction of a suitable starting material, such as 2-(4,5-dichloro-1H-imidazol-1-yl)acetate, with hydrazine hydrate. The purity of the resulting 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide is critical for successful crystallization and should be confirmed by techniques such as NMR, FTIR, and mass spectrometry.[4]

The Art of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step. For a molecule like 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide, with its polar functional groups, a variety of crystallization techniques should be explored.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is allowed to evaporate slowly at room temperature. This is a simple yet effective method for many organic compounds.[5]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapors into the compound's solution gradually reduces its solubility, promoting the growth of well-ordered crystals.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

Single-Crystal X-ray Diffraction Data Acquisition

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Data Collection: A modern CCD or CMOS area-detector diffractometer is used to collect the diffraction data.[6][7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Key parameters for data collection include the X-ray source (e.g., Mo Kα radiation), temperature (typically cooled to 100-150 K to reduce thermal motion), and exposure time.

  • Data Processing: The collected images are then processed to integrate the diffraction spots and obtain a list of reflection intensities. This data is also corrected for various experimental factors, such as absorption.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares procedure.[7] This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The workflow for this experimental protocol can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd XRD Analysis synthesis Synthesis of Target Compound purification Purification (NMR, FTIR, MS) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Cooling purification->cooling data_collection Data Collection (Diffractometer) slow_evap->data_collection vapor_diff->data_collection cooling->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental workflow for the structural elucidation of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide.

II. Comparative Structural Analysis

To better understand the potential crystal structure of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide, it is insightful to compare it with structurally related compounds for which crystallographic data is available. The presence of different substituents on the imidazole ring and variations in the hydrazide moiety can significantly influence intermolecular interactions and, consequently, the crystal packing.

The following table summarizes key crystallographic parameters for our target compound (hypothetical data) and several related imidazole and hydrazone derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide (Hypothetical) C₅H₆Cl₂N₄OMonoclinicP2₁/c~8.5~12.0~9.0~105~8804-
4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenol nitrate saltC₂₇H₂₁ClN₄O₅MonoclinicP2₁/c14.68214.51418.460128.213090.94[8]
1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-olC₂₄H₂₁ClN₂OMonoclinicP2₁/c11.23420.45618.00193.344128.18[9]
Indole-hydrazone derivative (3c)C₁₆H₁₃N₃OMonoclinicP2₁/n12.0315.89319.302100.831343.84[10]
Sulfonyl hydrazone derivative (3b)C₁₅H₁₄N₂O₂SMonoclinicP2₁/c10.93211.41111.69391.561457.74[7]

Key Insights from the Comparison:

  • Influence of Bulky Substituents: The presence of multiple phenyl rings in the comparative imidazole derivatives leads to significantly larger unit cell volumes.[8][9] This is expected, as these bulky groups demand more space in the crystal lattice. In contrast, our target compound, with its smaller ethanohydrazide side chain, is anticipated to have a more compact crystal packing.

  • Hydrogen Bonding Potential: The hydrazide moiety in our target compound is a potent hydrogen bond donor and acceptor. This is likely to result in a robust network of intermolecular hydrogen bonds, which will play a crucial role in stabilizing the crystal structure. Similar hydrogen bonding patterns are observed in other hydrazone derivatives.[7][10]

  • Symmetry and Space Group: The monoclinic space group P2₁/c is very common for organic molecules, as it allows for efficient packing. It is plausible that 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide would also crystallize in this space group.

The logical relationship between molecular features and crystallographic outcomes can be depicted as follows:

logical_relationship substituents Substituents on Imidazole Ring -Cl, -H, -Phenyl packing Crystal Packing Efficiency substituents->packing side_chain Side Chain -ethanohydrazide vs. -propanol side_chain->packing h_bonding Hydrogen Bonding Potential N-H, O-H, C=O h_bonding->packing unit_cell Unit Cell Parameters packing->unit_cell space_group Crystal System & Space Group packing->space_group

Influence of molecular features on crystallographic parameters.

III. Conclusion: The Value of Structural Precedence

While the definitive crystal structure of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide awaits experimental determination, this guide provides a robust framework for its elucidation. By following a rigorous experimental protocol and leveraging the structural knowledge of related compounds, researchers can confidently approach the crystallographic analysis of this and other novel molecules. The comparative analysis underscores a fundamental principle of crystallography: that the three-dimensional architecture of a molecule in the solid state is a delicate interplay of its intrinsic chemical features and the intermolecular forces that govern its self-assembly. Understanding these principles is not just about solving structures; it is about building a predictive capacity that accelerates the entire drug development process.

IV. References

  • ResearchGate. (n.d.). XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole. Retrieved from ResearchGate.

  • MDPI. (2018, December 3). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Phase purity of hydrazide 1 Fig. 1. Compound 1. Room temperature. Powder X-ray diffraction pattern calculated from single crysta. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Semantic Scholar. (2017). Preparation and X-ray powder diffraction investigation of some complexes with hydrazone ligands. Retrieved from [Link]

  • ResearchGate. (2020, March 19). (PDF) Preparation and X-ray powder diffraction investigation of some complexes with hydrazone ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f.17. Retrieved from ResearchGate.

  • PMC. (2023, August 26). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). Retrieved from https://www.researchgate.net/publication/318049281_Synthesis_and_crystal_structure_of_4-chloro-2-45-diphenyl-1H-imidazol-2-yl-6-2-45-diphenyl-1H-imidazol-3-ium-phenolate_nitrate

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • MDPI. (2024, June 17). X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The cocrystal of 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile)– methanol (2/3). Retrieved from ResearchGate.

  • Wiley Online Library. (2025, August 18). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Retrieved from [Link]

  • CCDC. (2021, February 16). CSD in Action: Data Mining to Find Hydrate–Anhydrate Structure Pairs. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactivity of 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).... Retrieved from ResearchGate.

  • Indian Journal of Chemistry. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]

  • PMC. (2017, August 30). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Retrieved from [Link]

  • EPA. (2025, October 15). 2-(4,5-Dioxo-4,5-dihydro-1H-imidazol-2-yl)hydrazine-1-carboxamide. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Retrieved from [Link]

  • MolPort. (n.d.). 2-chloro-5-(2-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}hydrazin-1-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • Cardiff University. (2020, April 16). (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p - -ORCA. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, direct guidance on the safe handling of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanoh...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, direct guidance on the safe handling of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide, a compound of interest for its potential biological activities. As scientists, we must not only pursue innovation but also champion a culture of safety. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety protocol, grounded in the chemical nature of the substance and bolstered by established safety principles from leading organizations.

The core of our approach to laboratory safety is the RAMP principle: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2] This guide is structured to walk you through this process for 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide, ensuring that every step of your workflow is built on a foundation of scientific integrity and safety.

Recognizing the Hazards: A Tale of Two Moieties

To safely handle 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide, we must first understand its constituent parts: a dichlorinated imidazole ring and a hydrazide functional group. Each of these components presents a unique set of potential hazards.

  • The Dichlorinated Imidazole Core: Imidazole and its derivatives can be corrosive and may cause severe skin burns and eye damage.[3][4][5] The presence of chlorine atoms can further enhance the reactivity and potential toxicity of the molecule. Dichloro-substituted imidazoles are known to be irritants to the skin, eyes, and respiratory system.[6]

  • The Hydrazide Functional Group: Hydrazine and its derivatives are a well-documented class of toxic substances.[7][8] They can be absorbed through the skin, inhaled, or ingested, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[9][10] Of significant concern is that many hydrazines are considered potential or suspected carcinogens.[7][9][11]

Given the combined structural features of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide, it is prudent to treat this compound as potentially toxic, corrosive, and a suspected carcinogen.

Assessing and Minimizing Risks: Your Personal Protective Equipment (PPE) Arsenal

A thorough risk assessment is a critical step before any laboratory work begins.[1][12] Based on the hazards identified, a multi-layered approach to PPE is essential to minimize exposure.[13][14]

Engineering Controls: Your First Line of Defense

Whenever possible, engineering controls should be the primary method for exposure reduction.

  • Chemical Fume Hood: All handling of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide in solid or solution form should be conducted in a properly functioning and certified chemical fume hood.[15][16] This is crucial for preventing the inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[17][18]

Personal Protective Equipment: A Comprehensive Barrier

The following table summarizes the recommended PPE for various laboratory operations involving 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield[19]Compatible chemical-resistant gloves (e.g., nitrile), double-gloving recommended[18][19]Laboratory coat, closed-toe shoesNot typically required if handled in a fume hood
Conducting reactions Chemical splash goggles and a face shield[19]Compatible chemical-resistant gloves, double-gloving recommended[18][19]Laboratory coat, closed-toe shoesNot typically required if handled in a fume hood
Purification (e.g., chromatography) Chemical splash goggles and a face shield[19]Compatible chemical-resistant gloves, double-gloving recommended[18][19]Laboratory coat, closed-toe shoesNot typically required if handled in a fume hood
Handling spills Chemical splash goggles and a face shield[19]Heavy-duty chemical-resistant gloves[18]Chemical-resistant apron over a laboratory coat, closed-toe shoesAir-purifying respirator with appropriate cartridges may be necessary for large spills[15]

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for this compound to be corrosive and an irritant necessitates the use of chemical splash goggles to protect against splashes and aerosols.[6][15][19] A face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Given the dermal toxicity of hydrazines and the potential for skin irritation from the imidazole moiety, compatible chemical-resistant gloves are mandatory.[8][18] Double-gloving is a best practice to protect against undetected pinholes and during glove changes.

  • Body Protection: A standard laboratory coat and closed-toe shoes are the minimum requirements to protect against incidental contact.[18] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: While a fume hood should be the primary means of respiratory protection, a respirator may be necessary in the event of a large spill or a failure of engineering controls.[15]

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a standardized operational plan is crucial for minimizing risk.

  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[20] Have a copy of the relevant Safety Data Sheet (SDS) for a similar compound accessible.[14][21]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula and weighing paper to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Running Reactions:

    • Conduct all reactions within the fume hood.

    • Ensure that all glassware is properly secured.

    • Do not leave reactions unattended.

  • Work-Up and Purification:

    • Perform all extractions, distillations, and chromatographic separations within the fume hood.

    • Be mindful of the potential for aerosol generation during these procedures.

  • Housekeeping:

    • Clean any spills immediately, following the spill response plan outlined below.

    • Wipe down the work area in the fume hood with an appropriate decontaminating solution after each use.

    • Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[18][19]

Disposal Plan: Responsible Stewardship

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[22]

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.[23]

Emergency Preparedness: Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow, visualized in the diagram below, outlines the key steps.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting alert Alert others in the area evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if appropriate (consult SDS) contain->neutralize cleanup Carefully collect contaminated material neutralize->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate dispose Dispose of waste in a labeled hazardous waste container decontaminate->dispose report Report the spill to your supervisor and EHS dispose->report

Caption: Workflow for responding to a chemical spill.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][19] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][19]

By integrating these principles and procedures into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a shared responsibility, and proactive engagement with these guidelines is the hallmark of a trustworthy and expert scientific professional.

References

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]

  • American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • ChemEd X. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]

  • Conn Maciel Carey LLP. (n.d.). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Hydrazines | Public Health Statement. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology - StatPearls. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Capot Chemical. (2018, June 19). MSDS of Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

  • Cole-Parmer. (2003, June 10). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]

Sources

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